Maytansinoid DM4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H56ClN3O10S |
|---|---|
Molekulargewicht |
794.4 g/mol |
IUPAC-Name |
[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13- |
InChI-Schlüssel |
SVVGCFZPFZGWRG-VWGJIMKTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Maytansinoid DM4: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Microtubule Inhibitor for Antibody-Drug Conjugates
Maytansinoid DM4, a potent thiol-containing derivative of maytansine, has garnered significant attention in the field of oncology, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its exceptional potency, which lies in the sub-nanomolar range against various cancer cell lines, makes it an ideal candidate for targeted cancer therapy.[1][2] This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of DM4, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, the impact of structural modifications on its cytotoxicity, and the experimental protocols essential for its evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism of action of DM4, like other maytansinoids, is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, DM4 disrupts the dynamic instability of microtubules, which are crucial components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]
The targeted delivery of DM4 via an ADC is a key strategy to mitigate the systemic toxicity observed with free maytansinoids in early clinical trials. The ADC binds to a specific antigen on the surface of cancer cells, leading to its internalization. Once inside the cell, the linker connecting the antibody to DM4 is cleaved, releasing the potent cytotoxic payload to exert its anti-tumor effect.
Below is a diagram illustrating the mechanism of action of a DM4-containing ADC.
Caption: Workflow of DM4-ADC from tumor cell binding to apoptosis induction.
The apoptotic cascade initiated by DM4-induced mitotic arrest involves a complex signaling pathway, as depicted in the following diagram.
Caption: Signaling cascade from tubulin inhibition to apoptosis.
Structure-Activity Relationship of DM4
The cytotoxic potency of maytansinoids is highly dependent on their chemical structure. The C3 ester side chain has been identified as a critical determinant of their anti-tumor activity.[4][5] Modifications at this position can significantly impact the binding affinity of the maytansinoid to tubulin and its overall cytotoxicity.
Key Structural Features for Activity
-
C3 Ester Side Chain: The presence of an ester group at the C3 position is crucial for potent cytotoxic activity. Maytansinol, which lacks this ester side chain, is significantly less active. The nature of the C3 ester influences the molecule's lipophilicity and steric properties, which in turn affect its ability to interact with tubulin.[5]
-
Stereochemistry at C3: The stereochemistry of the amino acid in the C3 side chain is critical. Maytansinoids with the natural L-amino acid configuration are substantially more potent than their D-epimers. For instance, maytansinoids bearing a methyl group at the C3 position with a D configuration were found to be 100 to 400-fold less cytotoxic than their corresponding L-epimers.[4][6]
-
Thiol-Containing Moiety: The N-acetyl-L-cysteine-derived side chain in DM4, which contains a hindered thiol group, is designed for stable linkage to antibodies via disulfide or other cleavable linkers. The steric hindrance around the thiol group can influence the stability of the ADC in circulation.
Quantitative SAR Data
| Compound/Analog | Modification at C3 Side Chain | Relative Cytotoxicity | Illustrative IC50 Range (nM) | Reference |
| DM4 | N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl) | High | 0.1 - 10 | [1] |
| Maytansinol | No ester side chain (hydroxyl group at C3) | Very Low | >1000 | [5] |
| L-DM1-SMe | N-methyl-L-alanyl side chain with terminal S-methyl | High | Similar to DM4 | [4] |
| D-DM1-SMe | N-methyl-D-alanyl side chain with terminal S-methyl | Low | 100 - 400 fold higher than L-epimer | [4][6] |
Note: The IC50 values are illustrative and can vary depending on the cell line and assay conditions.
Experimental Protocols
Accurate and reproducible evaluation of the cytotoxic activity of DM4 and its analogs is paramount. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the DM4 analog in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP and the test compounds (DM4 analogs) in a suitable solvent.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to that of a vehicle control. The IC50 value for tubulin polymerization inhibition can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound is a highly potent cytotoxic agent whose efficacy is intricately linked to its chemical structure. The C3 ester side chain is a critical determinant of its activity, with modifications to this region offering a promising avenue for the development of novel maytansinoid analogs with improved therapeutic indices. A thorough understanding of the structure-activity relationship of DM4, coupled with robust in vitro evaluation using standardized experimental protocols, is essential for the successful design and development of next-generation antibody-drug conjugates for targeted cancer therapy. This guide provides a foundational framework for researchers and drug developers working with this important class of anti-cancer agents.
References
- 1. Immunoconjugates containing novel maytansinoids: promising anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ravtansine (DM4): A Technical Guide to its Discovery and Synthesis
A Potent Maytansinoid for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Ravtansine (DM4), a potent microtubule-depolymerizing agent. DM4 is a synthetic derivative of maytansine (B1676224) and has emerged as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its design, featuring a sterically hindered thiol group, allows for stable conjugation to antibodies and subsequent release within tumor cells, maximizing efficacy while minimizing systemic toxicity.
Discovery and Development
Maytansine, the parent compound of DM4, is a naturally occurring ansa macrolide first isolated in the 1970s from the Ethiopian shrub Maytenus serrata. While maytansine demonstrated potent antitumor activity by inhibiting microtubule assembly, its clinical development as a standalone chemotherapeutic was halted due to severe systemic toxicity. This led researchers to explore its use as a payload in targeted therapies.
The development of DM4 was pioneered by ImmunoGen, Inc., with the goal of creating a maytansinoid derivative suitable for antibody conjugation. The key innovation in DM4 is the modification of the C-3 ester side chain of maytansinol (B1676226) to incorporate a sterically hindered thiol group. This thiol moiety serves as a reactive handle for covalent attachment to a linker on a monoclonal antibody. The steric hindrance, provided by two methyl groups on the carbon atom adjacent to the sulfur, was found to be crucial for the in vivo stability of the resulting ADC, leading to improved therapeutic efficacy. The synthesis and activity of these novel thiol-containing maytansinoids, including DM4, were detailed in patents filed by ImmunoGen.[1]
Mechanism of Action
Ravatansine (DM4) exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1] The mechanism of action for a DM4-containing ADC can be summarized in the following steps:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to DM4 is cleaved by lysosomal proteases or a reductive environment.
-
Tubulin Binding and Microtubule Disruption: The released DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[2] This binding inhibits the polymerization of tubulin into microtubules and disrupts the dynamic equilibrium between microtubule assembly and disassembly.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][4]
Apoptotic Signaling Pathway
The downstream signaling cascade leading to apoptosis following microtubule disruption by DM4 involves the activation of the intrinsic apoptotic pathway.
Figure 1. Downstream signaling pathway of DM4-induced apoptosis.
Quantitative Biological Data
The potency of Ravtansine (DM4) and its antibody conjugates has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical and clinical studies.
In Vitro Cytotoxicity of DM4-Containing ADCs
| ADC Target | Cancer Type | Cell Line(s) | IC50 (nM) |
| Mesothelin (Anetumab Ravtansine) | Ovarian, Pancreatic, Mesothelioma | Various | 0.72 |
| CEACAM5 (Tusamitamab Ravtansine) | Non-Small Cell Lung | CEACAM5-expressing cells | Potent antitumor activity |
| DDR1 | Colon | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Potent cytotoxicity observed |
Note: IC50 values are highly dependent on the specific antibody, linker, and assay conditions used.
Pharmacokinetic Parameters of DM4-Containing ADCs
| ADC | Dose | Half-life (ADC) | Half-life (DM4) | Cmax (DM4) |
| Anetumab Ravtansine | 6.5 mg/kg every 3 weeks | 5.5 days | 2.9 days | Peak at ~5 hours |
| Tusamitamab Ravtansine | 100 mg/m² every 2 weeks | Dose-proportional pharmacokinetics | - | - |
Synthesis of Ravtansine (DM4)
The synthesis of DM4 is a semi-synthetic process that begins with maytansinol. Maytansinol can be obtained through the fermentation of microorganisms such as Actinosynnema pretiosum followed by hydrolysis of the resulting ansamitocins. The key step in the synthesis of DM4 is the esterification of the C-3 hydroxyl group of maytansinol with a custom-synthesized N-methyl-L-alanine derivative carrying a protected thiol group.
Synthetic Workflow
The following diagram outlines the key steps in a representative synthesis of Ravtansine (DM4).
Figure 2. General synthetic workflow for Ravtansine (DM4).
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and the final DM4 product, based on procedures described in the patent literature.[5]
Synthesis of 4-Methyl-4-(methyldithio)pentanoic Acid
-
Preparation of 4-Mercapto-4-methylpentanoic acid: Isobutylene sulfide is reacted with the anion of acetonitrile to yield 4-mercapto-4-methylpentanenitrile. Subsequent hydrolysis of the nitrile with a strong base, such as sodium hydroxide, affords 4-mercapto-4-methylpentanoic acid.
-
Formation of the Disulfide: 4-Mercapto-4-methylpentanoic acid is dissolved in deionized water, and sodium carbonate is added. A solution of methyl methanethiolsulfonate (MeSSO2Me) in ethanol (B145695) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, typically monitored by TLC. The product, 4-methyl-4-(methyldithio)pentanoic acid, is then extracted with an organic solvent and purified.
Synthesis of N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine
-
Activation of the Carboxylic Acid: 4-Methyl-4-(methyldithio)pentanoic acid is converted to its N-hydroxysuccinimide (NHS) ester by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
-
Coupling with N-methyl-L-alanine: The NHS ester is then reacted with N-methyl-L-alanine in a suitable solvent mixture, such as dimethoxyethane and water, to yield N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine. The product is purified by column chromatography.
Synthesis of Ravtansine (DM4)
-
Esterification of Maytansinol: Maytansinol is dissolved in an anhydrous solvent such as dichloromethane. N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine is added, followed by the addition of DCC and a catalytic amount of zinc chloride. The reaction mixture is stirred at room temperature until the maytansinol is consumed. This reaction produces a mixture of diastereomers (L-DM4SMe and D-DM4SMe).
-
Purification of the L-diastereomer: The desired L-DM4SMe diastereomer is separated from the D-isomer by high-performance liquid chromatography (HPLC), often using a cyano-bonded column.
-
Reduction of the Disulfide: The purified L-DM4SMe is dissolved in a solvent mixture of ethanol and phosphate (B84403) buffer. Dithiothreitol (DTT) is added, and the reaction is stirred at room temperature to reduce the disulfide bond, yielding the free thiol, Ravtansine (DM4).
-
Final Purification: The final product, DM4, is purified by HPLC.
Conjugation of DM4 to a Monoclonal Antibody
-
Antibody Modification: The monoclonal antibody is first modified with a bifunctional linker, such as N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to introduce reactive disulfide groups.
-
DM4 Conjugation: The purified DM4 is then reacted with the modified antibody. The thiol group of DM4 displaces the 2-thiopyridyl group on the linker, forming a stable disulfide bond between the antibody and DM4.
-
Purification of the ADC: The resulting antibody-drug conjugate is purified using techniques such as size exclusion chromatography to remove unconjugated DM4 and other reaction byproducts.
Conclusion
Ravatansine (DM4) represents a significant advancement in the field of targeted cancer therapy. Its rational design, incorporating a sterically hindered thiol for stable antibody conjugation, has enabled the development of a new generation of antibody-drug conjugates with improved therapeutic windows. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for the future development of even more effective and selective cancer treatments. This guide has provided a comprehensive overview of the key technical aspects of DM4, from its discovery and synthesis to its biological activity, to aid researchers and drug developers in their ongoing efforts to combat cancer.
References
- 1. US20070037972A1 - Method of acylating maytansinol with chiral amino acids - Google Patents [patents.google.com]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
A Technical Guide to Maytansinoid DM4 Derivatives: Cytotoxicity, Mechanisms, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid derivatives represent a class of highly potent cytotoxic agents that have become pivotal as payloads in the development of Antibody-Drug Conjugates (ADCs).[1] Originally isolated from plants like Maytenus ovatus, these compounds exhibit powerful anti-mitotic activity.[][3] Ravtansine, more commonly known as DM4, is a synthetic, thiol-containing derivative of maytansine (B1676224) designed specifically for conjugation to monoclonal antibodies.[][4][5] Its sub-nanomolar cytotoxicity makes it an ideal warhead for ADCs, which aim to deliver these potent toxins specifically to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[][3]
This technical guide provides an in-depth exploration of Maytansinoid DM4, its derivatives, and their cytotoxic effects. It covers the fundamental mechanism of action, the signaling pathways leading to cell death, quantitative cytotoxicity data, and detailed experimental protocols for evaluating efficacy.
Mechanism of Action: Microtubule Disruption
The primary mechanism of action for DM4 and other maytansinoids is the potent disruption of microtubule dynamics.[4] Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[1][6] This binding inhibits the assembly of new microtubules and can lead to the depolymerization of existing ones.[6] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
By interfering with microtubule function, DM4 effectively halts the cell cycle, primarily at the G2/M phase, a stage known as mitotic arrest.[1][7] Unable to properly segregate chromosomes and divide, the cell undergoes immense stress, which ultimately triggers programmed cell death, or apoptosis.[1][] This potent anti-mitotic activity is the foundation of DM4's efficacy as a cancer therapeutic.
References
The Critical Role of the C3 Ester Side Chain in DM4's Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DM4, a potent maytansinoid anti-cancer agent, exerts its cytotoxic effects by disrupting microtubule dynamics, a mechanism critically dependent on its molecular structure. This technical guide delves into the pivotal role of the C3 ester side chain in the activity of DM4. Structure-activity relationship studies have unequivocally identified this side chain as a crucial determinant of the molecule's potent cytotoxicity. Its stereochemistry, composition, and role as an attachment point for linkers in antibody-drug conjugates (ADCs) are central to the therapeutic efficacy of DM4-based agents. This document provides a comprehensive overview of the C3 ester side chain's influence on DM4's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction: Maytansinoids and the Rise of DM4
Maytansinoids are a class of ansa macrolide antibiotics originally isolated from Maytenus ovatus. Their potent antimitotic activity, stemming from their ability to inhibit tubulin polymerization, has made them a focal point of cancer research for decades.[1][2] However, their high systemic toxicity limited their therapeutic potential as standalone agents. The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells while minimizing off-target effects.
DM4, a synthetic derivative of maytansine (B1676224), has emerged as a key payload for ADCs due to its high cytotoxicity.[3] A defining feature of DM4 is its thiol-containing C3 ester side chain, which not only contributes significantly to its intrinsic activity but also provides a convenient handle for conjugation to monoclonal antibodies. This guide will specifically explore the multifaceted role of this C3 ester side chain.
Mechanism of Action: How the C3 Side Chain Dictates Tubulin Binding
DM4 exerts its cytotoxic effect by binding to β-tubulin, a subunit of the microtubule protein. This binding event disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] The consequence is a cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[6]
The C3 ester side chain plays a critical and intricate role in this process. Structure-activity relationship studies have revealed that the stereochemistry at the C3 position is paramount. Maytansinoids with an N-methyl-L-alanine-containing C-3 ester are significantly more cytotoxic than their D-epimers.[2][7] This difference in potency, often in the range of 100 to 400-fold, is attributed to the specific conformation adopted by the L-isomer.[2]
High-resolution crystal structures of tubulin in complex with maytansinoid analogs have shown that the carbonyl oxygen of the ester moiety and the terminal thiomethyl group of the C3 side chain in the L-configuration form strong intramolecular interactions. These interactions with the hydroxyl group at position 9 and the benzene (B151609) ring of the maytansinoid core, respectively, lock the molecule into a "bioactive conformation."[2] This pre-organized conformation enhances the binding affinity of the maytansinoid for its site on tubulin.
Apoptotic Signaling Pathway
The mitotic arrest induced by DM4 triggers a cascade of signaling events that converge on the apoptotic machinery. The disruption of the mitotic spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism. Prolonged activation of this checkpoint initiates signaling pathways that include the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.[6][8]
Quantitative Analysis of C3 Side Chain Modifications
The profound impact of the C3 ester side chain on the cytotoxic activity of maytansinoids is evident in the quantitative data from various studies. The following table summarizes the in vitro cytotoxicity (IC50) of maytansine and several of its derivatives with modifications at the C3 position against different cancer cell lines.
| Compound | C3 Side Chain Modification | Cell Line | IC50 (nM)[4] |
| Maytansine (1a) | N-acetyl-N-methyl-L-alanyl | A549 | 0.278 ± 0.04 |
| A2780 | 0.31 ± 0.02 | ||
| A2780AD | 19.5 ± 2.6 | ||
| Maytansinol (B1676226) (1b) | -OH (Hydrolysis of ester) | A549 | 27.5 ± 2.5 |
| A2780 | 18.2 ± 1.2 | ||
| A2780AD | > 50000 | ||
| Compound 4a | 4-(dimethylamino)benzoyl | A549 | 0.30 ± 0.05 |
| A2780 | 0.35 ± 0.03 | ||
| A2780AD | 22.1 ± 3.1 | ||
| Compound 4b | 4-(trifluoromethyl)benzoyl | A549 | 0.45 ± 0.06 |
| A2780 | 0.51 ± 0.04 | ||
| A2780AD | 28.4 ± 3.5 | ||
| Compound 4c | 2-naphthoyl | A549 | 0.25 ± 0.03 |
| A2780 | 0.29 ± 0.02 | ||
| A2780AD | 18.9 ± 2.4 |
Data presented as mean ± SEM from three independent experiments.
The data clearly illustrates that while maytansine and its analogs with various aromatic esters at the C3 position (4a, 4b, 4c) exhibit potent sub-nanomolar cytotoxicity, the hydrolysis of the C3 ester to maytansinol (1b) results in a dramatic loss of activity, with IC50 values increasing by approximately 100-fold in sensitive cell lines and showing almost no effect in the resistant A2780AD line.[4] This underscores the indispensable nature of the C3 ester side chain for high potency.
Furthermore, the binding affinity of maytansinoids to tubulin is directly correlated with their cytotoxic potential. Studies have shown that maytansine and its active metabolites, such as S-methyl DM1, bind to soluble tubulin with high affinity, exhibiting dissociation constants (Kd) in the sub-micromolar range.[9] For instance, the Kd for both maytansine and S-methyl DM1 binding to tubulin is approximately 0.9 µM.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of the C3 ester side chain in DM4 activity.
Synthesis of C3-Esterified Maytansinoid Analogs
The synthesis of DM4 and its analogs with modified C3 side chains typically starts from maytansinol, which possesses a free hydroxyl group at the C3 position. The esterification of this hydroxyl group is a crucial step.
General Procedure for Esterification of Maytansinol:
-
Anion Formation: Maytansinol is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A base (e.g., lithium hexamethyldisilazide) is added at a low temperature (e.g., -60°C) to deprotonate the C3 hydroxyl group, forming the corresponding anion.[7]
-
Acylation: The desired activated carboxyl compound (e.g., an acyl chloride or a carboxylic acid activated with a coupling agent like DCC/DMAP) is added to the reaction mixture.[7][10] The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography (e.g., silica (B1680970) gel column chromatography) to yield the desired C3-esterified maytansinoid.[11]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound (DM4 or analog) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL.[12]
-
Prepare the polymerization reaction mixture on ice, containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).[12]
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control.
-
Initiate the polymerization by adding the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[12] The increase in absorbance corresponds to the increase in microtubule mass.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory activity can be quantified by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DM4 or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the test compound in complete culture medium and add them to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental and Developmental Workflow for DM4-based ADCs
The development of a DM4-based ADC is a multi-step process that begins with the synthesis of the drug-linker and culminates in in vivo efficacy studies.
Conclusion
The C3 ester side chain of DM4 is not merely a peripheral functional group but a central determinant of its potent anti-cancer activity. Its precise stereochemistry is essential for establishing the bioactive conformation required for high-affinity binding to tubulin. The dramatic loss of cytotoxicity upon its removal underscores its critical role. Furthermore, this side chain's amenability to chemical modification has been ingeniously exploited in the design of ADCs, allowing for the stable and efficient conjugation of this highly potent payload to tumor-targeting antibodies. A thorough understanding of the structure-activity relationships governed by the C3 ester side chain is, therefore, indispensable for the rational design and optimization of next-generation maytansinoid-based cancer therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further explore and harness the therapeutic potential of DM4 and its analogs.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules [mdpi.com]
- 2. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 6. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 8. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. texaschildrens.org [texaschildrens.org]
Maytansinoid DM4: A Technical Guide to its Chemical and Physical Properties for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of Maytansinoid DM4 (DM4), a potent microtubule-disrupting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data on DM4's characteristics, its mechanism of action, and detailed experimental protocols to support its application in oncology research and development.
Core Chemical and Physical Properties
This compound, a semi-synthetic derivative of maytansine, is a highly cytotoxic thiol-containing compound designed for conjugation to monoclonal antibodies.[1][2][3] Its intricate chemical structure is fundamental to its biological activity.
Physicochemical Data
A comprehensive summary of the key physicochemical properties of DM4 is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C38H54ClN3O10S | [4] |
| Molecular Weight | 780.37 g/mol | [4][] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Slightly soluble in chloroform (B151607) and methanol. | [][6] |
| Melting Point | Not explicitly stated in the provided search results. | |
| LogP | 5.39 | [7] |
| pKa | A specific pKa value for DM4 was not found in the search results. The molecule contains a hindered secondary amine within the macrocycle and a tertiary amine in the side chain, suggesting it can be protonated under acidic conditions. The thiol group is also ionizable. | [6][8] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Boiling Point | 940.2 ± 65.0 °C at 760 mmHg | [] |
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
DM4 exerts its potent cytotoxic effects by targeting tubulin, a critical component of microtubules.[8][9] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][9]
The binding of DM4 to tubulin inhibits the assembly of microtubules, essential structures for the formation of the mitotic spindle during cell division.[4][10] The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[11][12] This sustained arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of a caspase cascade.[11][13][14]
DM4-Induced Apoptosis Signaling Pathway
Caption: DM4-induced apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving DM4, crucial for its evaluation in a research and development setting.
Synthesis of this compound
The synthesis of DM4 is a multi-step process that begins with the modification of maytansinol (B1676226). A detailed, step-by-step synthesis protocol is available in the literature. The key steps involve:
-
Preparation of the side chain: Synthesis of 4-mercapto-4-methylpentanoic acid.
-
Disulfide formation: Reaction with methyl methanethiolsulfonate to create a disulfide-containing intermediate.
-
Activation and coupling: Conversion to an N-hydroxysuccinimide ester followed by reaction with N-methyl-L-alanine.
-
Esterification: Reaction of the resulting carboxylic acid with maytansinol in the presence of a coupling agent like DCC and zinc chloride.
-
Purification and reduction: HPLC purification of the desired diastereomer followed by reduction of the disulfide bond with a reducing agent like dithiothreitol (B142953) (DTT) to yield the final thiol-containing DM4.
Preparation of DM4-Antibody Drug Conjugate (ADC)
The conjugation of DM4 to a monoclonal antibody is a critical process for the development of effective ADCs. A common method involves the use of a heterobifunctional linker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Workflow for DM4-ADC Preparation
Caption: Workflow for DM4-ADC conjugation.
Detailed Protocol:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
Antibody Activation with SMCC: Add a 5- to 20-fold molar excess of SMCC (dissolved in a small amount of an organic solvent like DMSO) to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Removal of Excess Linker: Remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Conjugation with DM4: Immediately add a 1.5- to 5-fold molar excess of DM4 (dissolved in a compatible solvent) to the maleimide-activated antibody. Incubate the reaction for 1 to 16 hours at 4°C or room temperature.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of approximately 1 mM L-cysteine or N-acetylcysteine and incubating for an additional 15-30 minutes.
-
Purification: Purify the resulting ADC to remove unconjugated drug, linker, and potential aggregates. Common purification techniques include Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[8][15]
-
Characterization: Characterize the purified ADC for critical quality attributes, including drug-to-antibody ratio (DAR), monomer content, purity, and in vitro potency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of DM4 or DM4-ADCs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC or free DM4 in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Pharmacokinetic Analysis in Plasma
The pharmacokinetic (PK) profile of an ADC and its released payload is crucial for understanding its in vivo behavior. A sensitive LC-MS/MS method is typically employed for the quantification of unconjugated DM4 in plasma.
Protocol:
-
Sample Preparation:
-
Spiking: To a plasma sample (e.g., 100 µL), add a known amount of a deuterated internal standard (e.g., DM4-d6).
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) to precipitate plasma proteins.
-
Reduction: Add a reducing agent (e.g., DTT or TCEP) to cleave any disulfide-linked DM4 from plasma proteins.
-
Solid-Phase Extraction (SPE): Further clean up the sample using an SPE cartridge to remove interfering substances.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Method: Develop a chromatographic method to separate DM4 from other plasma components and a mass spectrometry method for sensitive and specific detection and quantification.
-
Conclusion
This compound is a highly potent and clinically relevant cytotoxic agent for the development of antibody-drug conjugates. A thorough understanding of its chemical and physical properties, mechanism of action, and the application of robust experimental protocols are essential for the successful design and development of novel and effective cancer therapeutics. This technical guide provides a foundational resource for professionals in the field to advance their research and development efforts with this important molecule.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. Maytansinoid DM 4 | 796073-69-3 | FD36534 | Biosynth [biosynth.com]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
A Technical Guide to the Molecular Mechanism of Action of Maytansinoid DM4 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoid DM4 (ravtansine) is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][] Its efficacy stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This in-depth technical guide elucidates the core molecular mechanism of action of DM4, presenting quantitative data on its interaction with tubulin and its cytotoxic effects. Detailed protocols for key experimental assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to support further research and development in this field.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of DM4 is tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably the formation of the mitotic spindle during cell division.
DM4 exerts its cytotoxic effect by binding to tubulin, thereby inhibiting the assembly of microtubules and disrupting microtubule dynamics.[][3] This interference with the fundamental process of cell division ultimately leads to cell death. Evidence suggests that maytansinoids, including DM4, bind at or near the vinblastine-binding site on tubulin.[4]
Quantitative Analysis of Tubulin Interaction
The interaction of DM4 with tubulin can be quantified by its ability to inhibit microtubule polymerization. The half-maximal inhibitory concentration (IC50) for the inhibition of microtubule assembly by S-methyl DM4, a stable metabolite of DM4, has been determined.[5][6]
| Compound | Parameter | Value | Reference |
| S-methyl DM4 | IC50 (Microtubule Assembly Inhibition) | 1.7 ± 0.4 µM | [5][6] |
| Maytansine | Kd (Binding to Tubulin) | 0.86 ± 0.2 µmol/L | [5][6] |
| S-methyl DM1 | Kd (Binding to Tubulin) | 0.93 ± 0.2 µmol/L | [5][6] |
Caption: Quantitative data on the interaction of maytansinoid derivatives with tubulin.
Cellular Consequences of DM4 Action
Mitotic Arrest
By disrupting microtubule dynamics, DM4 prevents the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as programmed cell death. This process is a key mechanism by which DM4 eliminates cancer cells.
Cytotoxic Potency of DM4
The cytotoxic efficacy of DM4 has been evaluated across various cancer cell lines, with its potency typically measured by the half-maximal inhibitory concentration (IC50) of cell viability.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [7] |
| MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | |
| MV-4-11 | Acute Myeloid Leukemia | 1 - 10 |
Caption: Representative IC50 values of DM4 in various cancer cell lines.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM4 on the assembly of purified tubulin into microtubules in vitro. The polymerization of tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.[8][9][10]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
DM4 solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP.
-
Prepare serial dilutions of DM4 and control compounds in GTB.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of GTB, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Add the DM4 solution or controls to the respective wells.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the cold tubulin solution to each well (final concentration typically 3 mg/mL).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DM4 concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with DM4 using propidium (B1200493) iodide (PI) staining and flow cytometry.[11][12][13][14][15]
Materials:
-
Cancer cells treated with DM4
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells (approximately 1 x 10⁶ cells per sample) and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell population and generate a DNA content histogram.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[1][16][17][18]
Materials:
-
Cancer cells treated with DM4
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest treated cells (adherent and suspension) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: DM4-induced intrinsic apoptosis signaling pathway.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. cellmosaic.com [cellmosaic.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologi.ub.ac.id [biologi.ub.ac.id]
Unconjugated Maytansinoid DM4: An In-depth Technical Guide on its In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4 is a potent anti-mitotic agent that belongs to the maytansinoid family of microtubule-targeting compounds.[1] Originally isolated from plants of the Maytenus genus, maytansinoids have demonstrated high cytotoxicity, making them a focal point in the development of antibody-drug conjugates (ADCs).[][3] Unconjugated DM4, as a free molecule, serves as a crucial reference for understanding the intrinsic activity of the payload in ADCs. This technical guide provides a comprehensive overview of the in vitro potency of unconjugated DM4, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action
Unconjugated DM4 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The primary mechanism of action involves the following steps:
-
Tubulin Binding: DM4 binds to tubulin at or near the vinblastine-binding site, inhibiting tubulin polymerization.[1][4]
-
Suppression of Microtubule Dynamics: This binding suppresses the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle.[1]
-
Cell Cycle Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[]
The potent cytotoxicity of DM4 is observed at sub-nanomolar concentrations in various cancer cell lines.[1][7]
Caption: Mechanism of action of unconjugated DM4.
Quantitative Data on In Vitro Potency
The in vitro potency of unconjugated DM4 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. While extensive data exists for DM4 in the context of ADCs, data for unconjugated DM4 is less centralized. The table below summarizes available IC50 values for unconjugated DM4 and its closely related methylated metabolite, DM4SMe, across various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| COLO 205 | Colon Carcinoma | DM4SMe | ~1 | [8] |
| A-375 | Malignant Melanoma | DM4SMe | ~1 | [8] |
| HCT116 | Colorectal Carcinoma | DM4 (in ADC context) | All cell lines demonstrated sensitivity to the unconjugated payload. | [5] |
| HT-29 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
| HCT15 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
| Caco-2 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
| DLD-1 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
| SW48 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
| SW480 | Colorectal Adenocarcinoma | DM4 (in ADC context) | Not specified | [9] |
Note: The available data for unconjugated DM4 is limited in publicly accessible literature. Much of the reported cytotoxicity data is for DM4 conjugated to an antibody or for its S-methylated metabolite. The high potency of maytansinoids in general, with IC50 values in the sub-nanomolar to low nanomolar range, is well-established.[1][7]
Experimental Protocols
Accurate determination of the in vitro potency of unconjugated DM4 relies on robust and well-defined experimental protocols. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Unconjugated DM4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of unconjugated DM4 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, using a luminescent signal.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Unconjugated DM4
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of unconjugated DM4 in complete culture medium.
-
Add the diluted compound to the respective wells.
-
Include untreated and blank wells.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MET and RON receptor tyrosine kinases in colorectal adenocarcinoma: molecular features as drug targets and antibody-drug conjugates for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of anti-RON antibody Zt/g4-drug maytansinoid conjugation (Anti-RON ADC) as a novel therapeutics for targeted colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: A Technical Guide to the Maytansinoid DM4 Binding Site on Tubulin
For Immediate Release
This technical guide provides an in-depth exploration of the binding site of the potent maytansinoid, DM4, on the microtubule constituent protein, tubulin. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural basis of DM4's interaction with its target, details the methodologies for its characterization, and presents key quantitative data to inform future research and development of maytansinoid-based therapeutics.
Executive Summary
Maytansinoids, including the derivative DM4, are highly effective anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. This guide confirms that DM4 binds to a distinct site on the β-subunit of tubulin, now commonly referred to as the maytansine (B1676224) binding site. This interaction interferes with the longitudinal association of tubulin dimers, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. High-resolution crystallographic studies of maytansine-tubulin complexes have provided a detailed atomic-level understanding of this critical interaction, revealing a shared pharmacophore among maytansinoid compounds. While direct binding affinity data for DM4 remains to be extensively published, data for closely related analogs, in conjunction with functional inhibition assays, underscore its potent activity.
Quantitative Analysis of Maytansinoid-Tubulin Interactions
The following table summarizes the key quantitative data for the interaction of maytansinoids with tubulin. It is important to note that while the dissociation constant (Kd) for DM4 has not been extensively reported in the reviewed literature, the data for the parent compound, maytansine, and the closely related derivative, S-methyl DM1, provide a strong indication of the binding affinity range.
| Compound | Parameter | Value | Reference(s) |
| Maytansine | Dissociation Constant (Kd) for soluble tubulin | 0.86 ± 0.2 µM | |
| S-methyl DM1 | Dissociation Constant (Kd) for soluble tubulin | 0.93 ± 0.2 µM | |
| S-methyl DM1 | Dissociation Constant (Kd) for high-affinity sites on microtubules | 0.1 ± 0.05 µmol/L | |
| S-methyl DM4 | IC50 for microtubule assembly inhibition | 1.7 ± 0.4 µmol/L |
The Maytansinoid Binding Site: A Structural Perspective
High-resolution X-ray crystallography has been instrumental in defining the maytansinoid binding pocket on β-tubulin. This site is located at the intra-dimer interface, distinct from the binding sites of other well-known microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[1] The binding of maytansinoids to this pocket sterically hinders the longitudinal self-assembly of tubulin heterodimers into protofilaments, the fundamental building blocks of microtubules.
The key interactions within the binding site are predominantly hydrophobic, with specific hydrogen bonds contributing to the stability of the complex. The macrocyclic structure of the maytansinoid fits snugly into a hydrophobic groove, while the side chain extends towards the solvent-exposed surface. This positioning is crucial for its inhibitory activity.
Mechanism of Action: Suppression of Microtubule Dynamics
The binding of DM4 to β-tubulin does not lead to microtubule depolymerization at low concentrations, but rather to a potent suppression of microtubule dynamics.[2] This includes the inhibition of both the growth and shortening phases of microtubules, a process known as dynamic instability, which is essential for proper mitotic spindle function and chromosome segregation. By stabilizing the microtubule plus-ends and preventing the addition of new tubulin dimers, maytansinoids effectively freeze the microtubule network, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Experimental Protocols
The characterization of the DM4-tubulin interaction relies on a suite of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Tubulin Purification
Purified tubulin is a prerequisite for in vitro binding and polymerization assays. A common method involves:
-
Homogenization: Bovine or porcine brain tissue is homogenized in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.8).
-
Clarification: The homogenate is centrifuged at high speed to remove cellular debris.
-
Temperature-Dependent Polymerization/Depolymerization Cycles: The supernatant is subjected to cycles of warming (to induce microtubule polymerization) and cooling (to cause depolymerization). This process enriches for functional tubulin.
-
Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., phosphocellulose) to remove microtubule-associated proteins (MAPs).
Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with GTP in a polymerization buffer.
-
Compound Addition: Varying concentrations of DM4 (or other maytansinoids) are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The initial rate of polymerization or the final extent of polymerization is plotted against the compound concentration to determine the IC50 value.[3]
Ligand Binding Assays
These assays directly measure the binding of maytansinoids to tubulin.
-
Principle: The intrinsic tryptophan fluorescence of tubulin is quenched upon ligand binding.
-
Procedure: A solution of purified tubulin is titrated with increasing concentrations of the maytansinoid.
-
Measurement: The decrease in fluorescence intensity is measured at an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm.
-
Analysis: The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to a binding isotherm.[2]
-
Principle: A radiolabeled maytansinoid (e.g., [3H]S-methyl DM1) is used to quantify binding to tubulin or microtubules.
-
Procedure: Tubulin or pre-formed microtubules are incubated with varying concentrations of the radiolabeled ligand.
-
Separation: Bound and free ligand are separated, for example, by centrifugation of microtubules through a glycerol (B35011) cushion.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using liquid scintillation counting.
-
Analysis: Scatchard analysis or non-linear regression is used to determine the Kd and the stoichiometry of binding.[2]
Visualizing the Molecular Landscape
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The maytansine binding site on β-tubulin is a well-validated target for the development of potent anti-cancer therapeutics. This compound, a key component of several antibody-drug conjugates, exerts its powerful cytotoxic effects through a precise interaction with this site, leading to the suppression of microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of this interaction, offering valuable data and methodologies to guide further research. A deeper understanding of the subtle differences in binding and activity among various maytansinoid derivatives will be crucial for the design of next-generation microtubule-targeting agents with improved efficacy and safety profiles.
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Thiol-Maleimide Chemistry for DM4 Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed overview and experimental protocols for the conjugation of the maytansinoid derivative DM4 to antibodies via thiol-maleimide chemistry. This method is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), enabling the targeted delivery of cytotoxic agents to cancer cells.
Introduction to Thiol-Maleimide Chemistry in ADC Development
Thiol-maleimide chemistry is a widely utilized bioconjugation technique that forms a stable thioether bond between a thiol group (-SH) on an antibody and a maleimide (B117702) group on a linker-payload molecule. This method is favored for its high reactivity, specificity towards thiols under mild conditions, and the stability of the resulting conjugate.
In the context of ADCs, the process typically involves the reduction of interchain disulfide bonds within the antibody's hinge region to generate free thiol groups. These thiols then react with a maleimide-functionalized linker attached to the cytotoxic payload, DM4. The resulting ADC combines the tumor-targeting specificity of the monoclonal antibody (mAb) with the potent cell-killing activity of DM4.
Mechanism of Action of DM4: DM4, a derivative of maytansine, is a potent microtubule-depolymerizing agent. Upon internalization of the ADC by the target cancer cell, the linker is cleaved, releasing DM4 into the cytoplasm. The free DM4 then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.
Experimental Workflow and Key Considerations
The overall process for generating a DM4-ADC using thiol-maleimide chemistry involves several critical steps, from antibody preparation to the final characterization of the conjugate.
Figure 1: General workflow for the development of a DM4-ADC using thiol-maleimide chemistry.
Detailed Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Linker-Payload: Maleimide-functionalized DM4 derivative (e.g., SMCC-DM4).
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Purification buffers.
-
Purification Columns: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns.
-
Analytical Equipment: UV-Vis spectrophotometer, HPLC system with SEC and HIC columns.
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol aims to generate a controlled number of free thiol groups for conjugation. The number of accessible thiols can be modulated by varying the molar excess of the reducing agent, reaction time, and temperature.
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS containing 1 mM EDTA, pH 7.4).
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Reduction Reaction: Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification (Optional but Recommended): Remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.
Protocol 2: Conjugation of Maleimide-DM4 to Reduced Antibody
-
Linker-Payload Preparation: Dissolve the maleimide-linker-DM4 in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Immediately after the reduction and purification step, add a 5 to 10-fold molar excess of the maleimide-DM4 solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
Quenching: Add a 2 to 5-fold molar excess of N-acetylcysteine (relative to the maleimide-DM4) to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unconjugated linker-payload, residual quenching agent, and potential aggregates.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will elute first.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different Drug-to-Antibody Ratios (DAR).
-
The column is equilibrated with a high-salt buffer, and the ADC is eluted with a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
Characterization of the DM4-ADC
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: This method relies on the distinct absorbance maxima of the antibody (280 nm) and DM4 (around 252 nm). The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated DM4 molecules. The relative peak areas of species with different DAR values (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is the gold standard for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight aggregates or fragments.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development of a DM4-ADC.
Table 1: Reaction Conditions and Resulting Average DAR
| Antibody | Reducing Agent (Molar Excess) | Maleimide-DM4 (Molar Excess) | Reaction Time (h) | Average DAR (by UV-Vis) |
| Trastuzumab | TCEP (2.5x) | SMCC-DM4 (5x) | 2 | 3.5 ± 0.2 |
| Trastuzumab | TCEP (5x) | SMCC-DM4 (10x) | 2 | 6.8 ± 0.3 |
| Cetuximab | DTT (3x) | SMCC-DM4 (7x) | 1.5 | 3.8 ± 0.1 |
Table 2: Characterization of a Purified Trastuzumab-DM4 ADC
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | 3.6 |
| Monomer Purity | SEC-HPLC | >98% |
| Aggregates | SEC-HPLC | <2% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
| In Vitro Cytotoxicity (IC50) | Cell-based Assay (SK-BR-3) | 0.5 nM |
Mechanism of Action and Cellular Fate of DM4-ADC
The efficacy of a DM4-ADC is dependent on a series of events, from binding to the target antigen to the intracellular release of the cytotoxic payload.
Figure 2: Cellular mechanism of action for a DM4-ADC.
Troubleshooting and Key Considerations
-
Low DAR: Increase the molar excess of the reducing agent or the maleimide-DM4. Optimize reaction time and temperature. Ensure the antibody is in a suitable buffer.
-
High Aggregation: Reduce the concentration of the organic solvent during conjugation. Perform the reaction at a lower temperature. Optimize the purification process to effectively remove aggregates.
-
Maleimide Hydrolysis: The maleimide group can undergo hydrolysis, especially at higher pH. Prepare maleimide-DM4 solutions fresh and perform the conjugation reaction promptly after antibody reduction.
-
Reproducibility: Maintain consistent reaction parameters (concentrations, times, temperatures, and buffer compositions) to ensure batch-to-batch consistency of the ADC.
This document serves as a comprehensive guide for the development and characterization of DM4-ADCs using thiol-maleimide chemistry. Adherence to these protocols and careful optimization of reaction conditions will facilitate the production of effective and well-characterized ADCs for research and therapeutic applications.
Application Notes and Protocols for Site-Specific Conjugation of Maytansinoid DM4 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. Maytansinoid DM4, a potent microtubule-disrupting agent, is a clinically relevant payload used in ADC development. Traditional methods of conjugating drugs to antibodies via lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity profiles.
Site-specific conjugation technologies address these limitations by enabling the precise attachment of a defined number of payloads to specific, pre-determined sites on the antibody. This control produces homogeneous ADC populations with a uniform DAR, leading to an improved therapeutic window, enhanced stability, and more predictable in vivo performance.[1] This document provides detailed protocols for the site-specific conjugation of DM4 to antibodies, focusing on the widely used engineered cysteine methodology, and outlines the key analytical techniques for characterization.
Core Principles of Site-Specific Conjugation
Site-specific ADC production relies on creating a unique, reactive "handle" on the antibody that is not present in the native protein, allowing for controlled conjugation. Key strategies include:
-
Engineered Cysteines: This popular approach, often termed THIOMAB™ technology, involves introducing unpaired cysteine residues at specific sites in the antibody's light or heavy chains through site-directed mutagenesis.[2][3] These engineered thiols provide highly reactive sites for conjugation with thiol-reactive linkers, such as those containing a maleimide (B117702) group, without disturbing the native interchain disulfide bonds.[4]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTGase) can catalyze the formation of a stable isopeptide bond between a conserved glutamine residue (Q295) in the antibody's Fc region and a primary amine on a linker-payload.[5][6][7] This method allows for the creation of ADCs with a DAR of 2 without requiring antibody engineering, although deglycosylation is often necessary.[7]
-
Glycan Remodeling: The conserved N-glycans on the antibody's Fc region can be enzymatically modified and used as a site for payload attachment, resulting in a homogeneous ADC with a DAR of 2.[1]
-
Unnatural Amino Acids: The incorporation of non-natural amino acids with unique chemical functionalities (e.g., an azide (B81097) or alkyne group) into the antibody sequence provides a bio-orthogonal site for conjugation via click chemistry.
This document will focus on the engineered cysteine approach due to its widespread application and ability to generate ADCs with varying, yet precise, DAR values (e.g., 2 or 4).
Data Presentation: Comparison of Conjugation Methodologies
Site-specific conjugation methods yield ADCs with superior homogeneity and defined characteristics compared to traditional stochastic methods. The choice of strategy can influence the final properties of the ADC.
| Parameter | Stochastic (Lysine) Conjugation | Site-Specific (Engineered Cysteine) | Site-Specific (Enzymatic - MTGase) |
| Target DAR | N/A (Random) | 2.0 or 4.0 | 2.0 |
| Average DAR | 3.5 - 4.0 (Heterogeneous mixture of DAR 0-8) | Homogeneous (e.g., >95% DAR2 or DAR4) | Homogeneous (e.g., >95% DAR2) |
| % Monomer (Post-Conjugation) | Variable, prone to aggregation (>5-10%) | Typically >95% | Typically >95% |
| Process Complexity | Relatively simple chemistry | Requires antibody engineering | Requires deglycosylation and enzymatic reaction |
| Plasma Stability | Variable, depends on linker and site | Generally high and predictable | Generally high and predictable |
| Therapeutic Index | Baseline | Improved | Improved |
Table 1: Comparative summary of key characteristics for different ADC conjugation technologies. Site-specific methods produce more homogeneous products with less aggregation, contributing to an improved therapeutic index.[1][8]
Experimental Workflow and Protocols
The generation of a site-specific DM4 ADC via engineered cysteine technology involves several key stages: antibody engineering and expression, selective reduction of engineered cysteines, conjugation with the linker-payload, and subsequent purification and characterization of the final conjugate.
References
- 1. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 4. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of DM4-ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required to characterize DM4-antibody-drug conjugates (ADCs). The following sections detail the methodologies for determining critical quality attributes, including drug-to-antibody ratio (DAR), drug load distribution, unconjugated antibody content, potency, and stability.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average number of DM4 molecules conjugated to an antibody, known as the drug-to-antibody ratio (DAR), is a critical parameter that directly impacts the efficacy and safety of an ADC.[1] Analytical methods for DAR determination also provide information on the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a widely used technique that separates ADC species based on the hydrophobicity conferred by the conjugated DM4.[2][3] Unconjugated antibody is the least hydrophobic and elutes first, followed by species with increasing DAR.[2][4]
Experimental Protocol: DAR Analysis by HIC
Objective: To determine the average DAR and drug load distribution of a DM4-ADC.
Materials:
-
DM4-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[2]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[2]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0[2]
-
HPLC system with a UV detector
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.[2]
-
Inject 10-50 µg of the DM4-ADC sample.[2]
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[2]
-
Monitor the elution profile at 280 nm.[2]
-
Identify the peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[2]
-
Calculate the area of each peak.[2]
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[2]
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.1 | 35.2 |
| DAR 4 | 10.5 | 45.8 |
| DAR 6 | 12.3 | 7.5 |
| DAR 8 | 13.9 | 1.0 |
| Average DAR | 3.5 |
Note: Retention times are hypothetical and will vary based on the specific ADC and chromatographic conditions.
DOT Script for HIC Workflow
Caption: Workflow for DM4-ADC DAR analysis using HIC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed analysis of the ADC, confirming the identity of different drug-loaded species and providing a precise DAR value.[2][5] This technique can be applied at the intact protein level (top-down), subunit level (middle-down), or peptide level (bottom-up).[5][6]
Experimental Protocol: Intact Mass Analysis by LC-MS
Objective: To determine the DAR and drug load distribution by measuring the mass of the intact DM4-ADC.
Materials:
-
DM4-ADC sample
-
Reversed-phase (RP) HPLC column suitable for proteins
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Method:
-
Desalt the DM4-ADC sample.
-
Inject the sample onto the RP-HPLC column.
-
Elute the ADC using a gradient of Mobile Phase B.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra across the elution profile of the ADC.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Calculate the DAR for each species based on the mass difference between the conjugated and unconjugated antibody.
-
Determine the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the average DAR.
Data Presentation:
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 11.2 |
| DAR 2 | 149,764 | 34.5 |
| DAR 4 | 151,478 | 46.1 |
| DAR 6 | 153,192 | 7.1 |
| DAR 8 | 154,906 | 1.1 |
| Average DAR | 3.5 |
Note: Masses are hypothetical and will vary based on the specific antibody and linker-drug.
Analysis of Unconjugated Antibody
The presence of unconjugated antibody in an ADC formulation is a critical quality attribute as it can affect the overall potency of the drug product.[7]
Imaged Capillary Isoelectric Focusing (iCIEF)
iCIEF separates proteins based on their isoelectric point (pI). The conjugation of DM4 to the antibody alters its pI, allowing for the separation of the unconjugated antibody from the various conjugated forms.[7]
Experimental Protocol: Unconjugated Antibody Analysis by iCIEF
Objective: To quantify the percentage of unconjugated antibody in a DM4-ADC sample.
Materials:
-
DM4-ADC sample
-
iCIEF instrument and cartridges
-
Ampholytes
-
Anolyte and Catholyte solutions
-
pI markers
Method:
-
Prepare the sample mixture containing the DM4-ADC, ampholytes, and pI markers.
-
Load the sample mixture into the iCIEF cartridge.
-
Apply a voltage to create a pH gradient. Proteins will migrate to the point in the gradient where their net charge is zero (their pI).
-
Focus the proteins until a stable state is reached.
-
Detect the separated protein bands using a whole-column UV detector.
-
Identify the peak corresponding to the unconjugated antibody by comparing it to a reference standard of the unconjugated antibody.
-
Calculate the percentage of the unconjugated antibody based on the peak area relative to the total peak area of all species.
Data Presentation:
| Species | pI | Peak Area (%) |
| Unconjugated Antibody | 8.5 | 9.8 |
| Conjugated Species | 8.6 - 9.0 | 90.2 |
Note: pI values are hypothetical.
Potency Assays
Cell-based potency assays are essential for evaluating the biological activity of DM4-ADCs.[8][9] These assays measure the functional effect of the ADC on target cells.
Cytotoxicity Assay
The cytotoxicity assay determines the concentration-dependent cell-killing ability of a DM4-ADC. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 value of a DM4-ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
DM4-ADC
-
Unconjugated antibody (as a negative control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Method:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[8]
-
Prepare serial dilutions of the DM4-ADC and the unconjugated antibody.[8]
-
Remove the medium from the cells and add the ADC dilutions.[8]
-
Incubate for a predetermined period (e.g., 72-120 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.[2]
-
Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value.[2]
Data Presentation:
| ADC Concentration (nM) | % Cell Viability |
| 100 | 5 |
| 10 | 15 |
| 1 | 45 |
| 0.1 | 85 |
| 0.01 | 98 |
| IC50 (nM) | 0.9 |
DOT Script for DM4-ADC Mechanism of Action
Caption: Mechanism of action of a DM4-ADC.
Stability Assessment
The physical and chemical stability of ADCs is crucial for ensuring product quality, safety, and efficacy throughout its shelf life.[10]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size. It is a standard method to characterize and quantify aggregates and fragments, which can impact the immunogenicity and activity of the ADC.[11][12]
Experimental Protocol: SEC for Aggregation
Objective: To quantify the percentage of high molecular weight species (aggregates) in a DM4-ADC sample.
Materials:
-
DM4-ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95[13]
-
HPLC system with a UV detector
Method:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the DM4-ADC sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregates.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 1.2 |
| Monomer | 10.2 | 98.8 |
Note: Retention times are hypothetical.
Analysis of Free DM4 Payload
Quantifying the amount of free DM4 payload in the ADC formulation is important, as free drug can contribute to off-target toxicity.[14][15]
Experimental Protocol: Free DM4 by LC-MS/MS
Objective: To quantify the concentration of unconjugated DM4 in a DM4-ADC sample.
Materials:
-
DM4-ADC sample
-
DM4-d6 (deuterated internal standard)[16]
-
Acetonitrile for protein precipitation
-
RP-HPLC column
-
Tandem mass spectrometer (e.g., triple quadrupole)
Method:
-
Spike the DM4-ADC sample with a known concentration of DM4-d6 internal standard.[16]
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and ADC.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase.[16]
-
Inject the sample into the LC-MS/MS system.
-
Separate DM4 from other components using RP-HPLC.
-
Quantify DM4 using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both DM4 and DM4-d6.
-
Calculate the concentration of DM4 in the original sample based on the response ratio to the internal standard.
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| DM4 | 738.3 | 148.1 | 5.2 |
| DM4-d6 | 744.3 | 154.1 | N/A |
Note: m/z values are hypothetical.
DOT Script for Analytical Workflow
Caption: Overview of analytical methods for DM4-ADC characterization.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 11. lcms.cz [lcms.cz]
- 12. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Free Maytansinoid DM4 in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of free maytansinoid DM4 in human plasma. This compound is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Monitoring the systemic levels of unconjugated (free) DM4 is critical for understanding the pharmacokinetic profile, efficacy, and potential off-target toxicities of DM4-based ADCs.[1][2]
A significant analytical challenge in the quantification of DM4 is the presence of a free sulfhydryl group, which can form disulfide bonds with endogenous thiol-containing molecules in plasma, leading to an underestimation of its concentration.[1][3] The presented method addresses this by incorporating a reduction step to cleave these disulfide bonds, ensuring the accurate measurement of the total unconjugated DM4. The sample preparation involves protein precipitation, reduction, and solid-phase extraction, which provides high recovery and effective removal of matrix interferences.[1][4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS), DM4-d6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][7]
This validated method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for supporting pharmacokinetic studies in drug development.[1][4]
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of cancer therapeutics that combine the target specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[2][8][9] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent. This compound, a potent anti-mitotic agent, is a payload used in several ADCs currently in development.[1] The clinical development of ADCs requires a comprehensive understanding of their pharmacokinetics (PK), which includes the characterization of the intact ADC, the total antibody, and the unconjugated (free) payload.[2][8][10]
The concentration of free DM4 in systemic circulation is a critical parameter for assessing the stability of the ADC linker, understanding its release mechanism, and evaluating potential off-target toxicities.[3][9] The bioanalysis of free DM4 in plasma is challenging due to its low circulating concentrations and its reactive thiol group, which can lead to the formation of disulfide conjugates with plasma proteins and other small molecules.[1][3]
This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of total free DM4 in human plasma. The method employs a sample preparation strategy involving protein precipitation, reduction with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave disulfide bonds, and solid-phase extraction (SPE) for sample clean-up.[1][7] Chromatographic separation is achieved using a reversed-phase UPLC column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[1][11] The method has been validated for its linearity, accuracy, precision, and stability.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
DM4 reference standard
-
DM4-d6 (Internal Standard) reference standard
-
-
Reagents:
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Human plasma (K2EDTA)
-
-
Consumables:
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system (e.g., Waters ACQUITY UPLC I-Class)[1]
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)[1]
-
Centrifuge capable of 4000 rpm and 4°C
-
Vortex mixer
-
Nitrogen evaporator
-
Incubator set to 37°C
Sample Preparation Protocol
A detailed workflow for the sample preparation is as follows:
-
Spiking: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the DM4-d6 internal standard working solution.[1]
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.[1]
-
Reduction: Add 50 µL of 100 mM TCEP solution to the supernatant to reduce any disulfide bonds.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1][7]
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a UPLC system coupled to a tandem mass spectrometer.
Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent[1] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Gradient Program | 0.0 - 0.5 min: 30% B0.5 - 2.5 min: Linear ramp to 95% B2.5 - 3.5 min: Hold at 95% B3.5 - 3.6 min: Return to 30% B3.6 - 5.0 min: Equilibrate at 30% B[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent[1] |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 500°C[1] |
| Desolvation Gas Flow | 1000 L/hr[1] |
| Cone Gas Flow | 150 L/hr[1] |
| MRM Transitions | DM4: 758.4 > 314.2 (Quantifier), 758.4 > 465.3 (Qualifier)DM4-d6: 764.4 > 314.2 (Quantifier) |
Note: The selection of sodium adduct species for monitoring may enhance sensitivity.[4][5][6]
Data Presentation
Calibration Curve
The method was validated with a dynamic range of 0.100 to 50.0 ng/mL for both DM4 and its metabolite, S-methyl-DM4.[4][5] A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤15.0 | ±15.0 | ≤20.0 | ±20.0 |
| LQC | 0.3 | ≤10.0 | ±10.0 | ≤15.0 | ±15.0 |
| MQC | 5.0 | ≤8.0 | ±8.0 | ≤10.0 | ±10.0 |
| HQC | 40.0 | ≤7.0 | ±7.0 | ≤10.0 | ±10.0 |
Data adapted from representative validation studies.[1]
Visualization
Caption: Experimental workflow for the quantification of free DM4 in plasma.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of free this compound in human plasma. The sample preparation protocol, which includes protein precipitation, reduction, and solid-phase extraction, effectively addresses the challenges associated with the reactive thiol group of DM4 and removes matrix interferences. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the method. The described chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity for DM4. This validated method is well-suited for pharmacokinetic studies in the development of DM4-containing antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. labcorp.com [labcorp.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sensitive LC-MS/MS quantification of unconjugated this compound and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 10. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Maytansinoid DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] Maytansinoid DM4 is a potent microtubule-disrupting agent used as a payload in several ADCs.[3][] Robust and reproducible in vitro cytotoxicity assays are crucial for the preclinical evaluation and selection of DM4 ADC candidates.[5][6] These assays are essential for determining the potency (e.g., IC50 values), specificity, and mechanism of action of the ADC.[3][7] This document provides detailed protocols for commonly employed in vitro cytotoxicity assays for DM4 ADCs, including those that measure metabolic activity, cell membrane integrity, and apoptosis induction.
Mechanism of Action of DM4 ADCs
DM4-ADCs exert their cytotoxic effects through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody to a target antigen on the surface of a cancer cell.[3] This targeted delivery is a key advantage, reducing damage to healthy tissues.[3]
Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3] Once inside the cell, the ADC is trafficked to endosomes and then lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM4 payload into the cytoplasm.[3]
Free DM4 then binds to tubulin, a crucial protein for the formation of microtubules.[] This binding disrupts microtubule dynamics by inhibiting their assembly and polymerization, leading to the depolymerization of microtubules.[3][] The disruption of the microtubule network interferes with the formation of the mitotic spindle, which is essential for cell division, causing the cell cycle to arrest, typically at the G2/M phase.[8] This prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[8]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an ADC. The following table summarizes in vitro cytotoxicity data for various DM4-ADCs against different cancer cell lines.
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Breast Cancer | 0.5 - 10 | [9] |
| HER2 | N87 | Gastric Cancer | 1 - 15 | [5] |
| EGFR | MDA-MB-468 | Triple-Negative Breast Cancer | ~0.79 nmol/L | [10] |
| EGFR | BxPC3 | Pancreatic Cancer | Varies | [11] |
| CD30 | Karpas-299 | Anaplastic Large Cell Lymphoma | Sub-nanomolar | [12] |
| DDR1 | HT-29 | Colon Cancer | Varies | [13] |
| Folate Receptor α | Ovarian Cancer Cells | Ovarian Cancer | Varies | [8] |
Note: IC50 values are highly dependent on the specific ADC construct, cell line, and assay conditions. The values presented are for reference and should be determined experimentally for each specific ADC.[14]
Experimental Protocols
A general workflow for in vitro cytotoxicity assays is essential for obtaining reliable and reproducible data.
Metabolic Activity Assays (MTT/XTT)
These colorimetric assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[1]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][7]
-
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-targeted ADCs, MDA-MB-468 for EGFR-targeted ADCs)[9][10]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
96-well flat-bottom plates
-
DM4 ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the DM4 ADC and a relevant control (e.g., naked antibody, isotype control ADC) in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.[7] Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and ADC characteristics, typically 48 to 144 hours.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][5]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Place the plate on an orbital shaker for 10-15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration to determine the IC50 value.[8]
-
Cell Membrane Integrity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Protocol: LDH (Lactate Dehydrogenase) Assay [15][16]
-
Materials:
-
Target cancer cell lines and culture reagents
-
96-well plates
-
DM4 ADC and controls
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate (if cells are in suspension) or carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[16]
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add 10 µL of 10X Lysis Buffer to the control wells and incubate for 45 minutes at 37°C before collecting the supernatant.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay [17]
-
Materials:
-
Target cancer cell lines and culture reagents
-
96-well white-walled plates (for luminescence)
-
DM4 ADC and controls
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[18]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data relative to untreated and positive controls.
-
Conclusion
The selection of an appropriate in vitro cytotoxicity assay depends on the specific research question and the expected mechanism of action of the DM4 ADC. Metabolic assays like MTT are widely used for screening and determining IC50 values.[6][19] LDH release assays provide a direct measure of cell membrane damage, while caspase activity assays confirm the induction of apoptosis.[20][21] For a comprehensive characterization of a DM4 ADC, it is often beneficial to employ a combination of these assays to obtain a multi-faceted understanding of its cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. RN765C, a low affinity EGFR antibody drug conjugate with potent anti-tumor activity in preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Efficacy Testing of DM4-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. DM4, a potent maytansinoid microtubule inhibitor, is a frequently utilized payload in ADC development due to its high cytotoxicity.[1][2] The targeted delivery of DM4 via a monoclonal antibody to tumor-associated antigens aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3] Preclinical evaluation of DM4-ADCs in relevant animal models is a critical step in their development pipeline. These in vivo studies provide essential data on anti-tumor activity, dose-response relationships, and potential toxicities, informing clinical trial design.[4]
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of DM4-ADCs using two primary types of animal models: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Animal Models for DM4-ADC Efficacy Testing
The choice of animal model is crucial for obtaining clinically relevant data. Both CDX and PDX models have distinct advantages and are widely used in preclinical ADC evaluation.[4]
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting immortalized human cancer cell lines into immunodeficient mice.[5] CDX models are reproducible, cost-effective, and allow for high-throughput screening of ADC candidates.[6]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[5][7] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering potentially higher predictive value for clinical outcomes.[5][8]
Commonly Used Mouse Strains:
Immunodeficient mouse strains are essential for preventing the rejection of human tumor grafts. Commonly used strains include:
-
Athymic Nude mice
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
NSG (NOD scid gamma) mice
Quantitative Data Summary
The following tables summarize preclinical in vivo efficacy data for representative DM4-ADCs across different cancer models.
Table 1: In Vivo Efficacy of SAR408701 (Tusamitamab Ravtansine)
| Cancer Type | Model Type | Dosing Regimen | Key Efficacy Readout | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | 2.5, 5, 10 mg/kg, single dose | Dose-dependent tumor growth inhibition | [9] |
| Colorectal Cancer | PDX | 2.5, 5, 10 mg/kg, single dose | Significant tumor growth inhibition at all doses | [9] |
| Gastric Cancer | PDX | 2.5, 5, 10 mg/kg, single dose | Tumor regression observed at higher doses | [9] |
Table 2: In Vivo Efficacy of CX-2009 (Praluzatamab Ravtansine)
| Cancer Type | Model Type | Dosing Regimen | Key Efficacy Readout | Reference |
| Breast, Lung, Ovarian Cancer | PDX | 5 mg/kg, q2wk x 3 | 19% Overall Response Rate (CR+PR) | [10] |
| Breast, Lung, Ovarian Cancer | PDX | 5 mg/kg, q2wk x 3 | 48% of tumors with >50% Tumor Growth Inhibition (TGI) | [10] |
| Lung Cancer (H292) | CDX | 5 mg/kg, Day 0 and 7 | Significant tumor size reduction compared to control | [11][12] |
Table 3: In Vivo Efficacy of IMGN901 (Lorvotuzumab Mertansine - DM1 payload)
| Cancer Type | Model Type | Dosing Regimen | Key Efficacy Readout | Reference |
| Small Cell Lung Cancer (SCLC) | CDX | Not specified in abstract | Robust antitumor activity | [13] |
| CD56+ Solid Tumors | CDX | Not specified in abstract | High-affinity, antigen-specific binding and antitumor activity | [13] |
Note: IMGN901 utilizes a DM1 payload, which is structurally and mechanistically very similar to DM4.
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
-
Cell Culture: Culture human cancer cell lines of interest under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.
-
Cell Implantation:
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per mouse).
-
Subcutaneously inject the cell suspension (usually 100-200 µL) into the flank of 6-8 week old immunodeficient mice using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[14]
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgical resection or biopsy under appropriate ethical guidelines and with informed consent.
-
Tumor Fragmentation: In a sterile environment, remove any necrotic or non-tumor tissue. Cut the viable tumor tissue into small fragments (approximately 2-3 mm³).[7]
-
Tumor Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket and insert a single tumor fragment.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor engraftment and growth.
-
When the tumor reaches a specific size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of mice for expansion and subsequent efficacy studies.
-
-
Cohort Generation for Efficacy Studies: Once a stable PDX model is established, expand the tumor through several passages to generate a sufficient number of tumor-bearing mice for the planned study.
Protocol 3: In Vivo Efficacy Study of a DM4-ADC
-
Animal Grouping and Randomization: Once tumors in the CDX or PDX models reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group) based on tumor volume to ensure an even distribution.
-
Dosing and Administration:
-
Prepare the DM4-ADC and vehicle control solutions under sterile conditions according to the manufacturer's instructions.
-
Administer the DM4-ADC and vehicle control to the respective groups via the appropriate route (typically intravenous injection). The dose and schedule will be specific to the ADC being tested (e.g., 5 mg/kg, once weekly).[10][11][12]
-
-
Monitoring:
-
Measure tumor volumes with digital calipers 2-3 times per week.[14]
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Perform regular health checks on the animals.
-
-
Endpoint Determination: The study can be terminated based on several endpoints:
-
When tumors in the control group reach a predetermined maximum size.
-
After a fixed duration of treatment.
-
When signs of significant toxicity are observed (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.
-
Plot tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Other metrics such as Overall Response Rate (ORR), including Complete Response (CR) and Partial Response (PR), can also be determined based on changes in individual tumor volumes.[10]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a DM4-ADC leading to tumor cell death.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of DM4-ADCs.
Logical Relationships in DM4-ADC Action
Caption: Key events in DM4-ADC mediated anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. zkbymed.com [zkbymed.com]
- 6. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5-maytansinoid Antibody-drug Conjugate for the Treatment of CEACAM5-positive Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytomx.com [cytomx.com]
- 11. The tumor targeting performance of anti-CD166 Probody drug conjugate CX-2009 and its parental derivatives as monitored by 89Zr-immuno-PET in xenograft bearing mice [thno.org]
- 12. The tumor targeting performance of anti-CD166 Probody drug conjugate CX-2009 and its parental derivatives as monitored by 89Zr-immuno-PET in xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Maytansinoid DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to selectively deliver highly potent cytotoxic agents, such as the maytansinoid DM4, directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. The pharmacokinetic (PK) profile of an ADC is a critical determinant of its clinical success, influencing both its efficacy and safety. Understanding the absorption, distribution, metabolism, and excretion (ADME) of the entire ADC, as well as the released cytotoxic payload, is paramount.
DM4 is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization, a crucial process for cell division.[1] Its high cytotoxicity makes it an effective payload for ADCs. Once the ADC binds to its target antigen on the cancer cell surface and is internalized, the DM4 payload is released, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and protocols for the comprehensive pharmacokinetic analysis of DM4-containing ADCs.
Core Principles of DM4 ADC Pharmacokinetics
The pharmacokinetic evaluation of a DM4 ADC is complex due to its composite nature, behaving as both a large-molecule biologic and a small-molecule drug delivery system. Key analytes that require quantification to build a comprehensive PK profile include:
-
Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully deconjugated antibody. This is typically quantified using a ligand-binding assay (LBA) such as an ELISA.
-
Conjugated Antibody (ADC): Measures the antibody that is still conjugated to at least one DM4 molecule. This is also often measured by ELISA, utilizing an anti-DM4 antibody for capture or detection.
-
Unconjugated DM4 and its Metabolites: Quantifies the free payload that has been released from the antibody, as well as its metabolites, such as S-methyl-DM4. This is crucial for assessing off-target toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for various DM4-ADCs from preclinical and clinical studies. These parameters are essential for comparing the disposition of different ADC constructs.
Table 1: Human Pharmacokinetic Parameters of Mirvetuximab Soravtansine (B3322474) (IMGN853) and its Payloads [4][5]
| Analyte | Clearance (CL) | Volume of Central Compartment (Vc) |
| Mirvetuximab Soravtansine | 0.0153 L/h | 2.63 L |
| Unconjugated DM4 | 8.83 L/h | 3.67 L |
| S-methyl-DM4 | 2.04 L/h | 6.3 L |
Table 2: Preclinical Pharmacokinetic Parameters of 1959-sss/DM4 and its Payloads in Mice [6]
| Analyte | Half-life (t½) | Time to Maximum Concentration (Tmax) | Maximum Concentration (Cmax) |
| Unconjugated DM4 | 5.60 h | 8.00 h | 1.87 µg |
| S-methyl-DM4 | 9.72 h | 32.00 h | 1.70 µg |
Signaling Pathway and Experimental Workflow Visualizations
DM4 Mechanism of Action
DM4 exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][] This disruption of the microtubule network results in the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1]
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for the pharmacokinetic analysis of a DM4 ADC involves sample collection from in vivo studies, followed by bioanalysis using complementary techniques to quantify the different ADC-related analytes.
Experimental Protocols
Protocol 1: Quantification of Total Antibody by ELISA
This sandwich ELISA protocol is designed to measure the total concentration of the antibody component of the DM4-ADC in plasma samples.
Materials:
-
High-binding 96-well microplate
-
Recombinant target antigen
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DM4-ADC standard and quality control (QC) samples
-
Plasma samples from study subjects
-
HRP-conjugated anti-human IgG detection antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the recombinant target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serially diluted standards, QCs, and plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of total antibody in the unknown samples.
Protocol 2: Quantification of Conjugated Antibody (DM4-ADC) by ELISA
This protocol utilizes an anti-DM4 antibody to capture the ADC, allowing for the specific quantification of the conjugated antibody.[8]
Materials:
-
High-binding 96-well microplate
-
Anti-DM4 capture antibody
-
Blocking buffer
-
Wash buffer
-
DM4-ADC standard and QCs
-
Plasma samples
-
HRP-conjugated anti-human IgG detection antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an anti-DM4 antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards, QCs, and plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add TMB substrate and incubate in the dark.
-
Stop Reaction: Add stop solution.
-
Data Acquisition: Read absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of conjugated antibody from the standard curve.
Protocol 3: Quantification of Unconjugated DM4 and S-methyl-DM4 by LC-MS/MS
This protocol describes a robust method for the simultaneous quantification of unconjugated DM4 and its primary metabolite, S-methyl-DM4, in plasma.[3]
Materials:
-
DM4 and S-methyl-DM4 analytical standards
-
Stable isotope-labeled internal standard (e.g., DM4-d6)
-
Acetonitrile (B52724) (ACN)
-
Reducing agent (e.g., TCEP or DTT)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Protein Precipitation: Add cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Reduction: Add a reducing agent to the supernatant to cleave any disulfide bonds between DM4 and plasma proteins. Incubate at 37°C.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the sample supernatant. Wash the cartridge to remove interferences. Elute the analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Detect and quantify DM4, S-methyl-DM4, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of unconjugated DM4 and S-methyl-DM4 in the plasma samples.
-
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic study of a DM4-ADC in a mouse model.[9][10]
Materials:
-
DM4-ADC formulation
-
Tumor-bearing mice (e.g., xenograft model)
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Model: Utilize an appropriate mouse model, often immunodeficient mice bearing human tumor xenografts relevant to the ADC's target.
-
Dosing: Administer the DM4-ADC to the mice, typically via intravenous (IV) injection, at one or more dose levels.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 5 minutes, 1, 4, 8, 24, 48, 72, and 168 hours). Collect blood into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for total antibody, conjugated antibody, and unconjugated DM4/metabolites using the protocols described above.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).
Conclusion
The pharmacokinetic analysis of this compound ADCs is a multifaceted process that requires a suite of specialized bioanalytical assays. By employing robust and validated methods such as ELISA and LC-MS/MS, researchers can obtain a comprehensive understanding of the in vivo behavior of these complex therapeutics. The protocols and data presented in these application notes provide a framework for the systematic evaluation of DM4-ADC pharmacokinetics, which is essential for guiding the development of safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Population pharmacokinetics of mirvetuximab soravtansine in patients with folate receptor-α positive ovarian cancer: The antibody-drug conjugate, payload and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DM4-ADC Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for DM4-containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a DM4-ADC?
An optimal DAR for maytansinoid ADCs, including those with a DM4 payload, is generally considered to be in the range of 3 to 4.[1] While a higher DAR can enhance potency in laboratory settings, it is often linked with faster clearance from the body, increased accumulation in the liver, and a narrower therapeutic window in preclinical studies.[1] Conversely, a low DAR may lead to reduced anti-tumor effectiveness.[2] Therefore, a DAR of 3-4 serves as a robust starting point for optimization.[1]
Q2: How does the DAR of a DM4-ADC impact its efficacy and safety?
The DAR is a critical quality attribute that directly influences the therapeutic index of an ADC.
-
Efficacy: A low DAR can diminish the ADC's anti-tumor efficacy because less cytotoxic payload is delivered to the target cells.[2]
-
Safety & Pharmacokinetics (PK): High DAR values (e.g., >8) can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][3] This can result in faster clearance, lower tolerability, and increased off-target toxicity, particularly in the liver.[1][4] Ocular toxicity is a common adverse event noted with DM4-conjugated ADCs.[4][5][6] Optimizing the DAR is essential for balancing potency with an acceptable safety and PK profile.[7]
Q3: What are the primary methods for controlling DAR during conjugation?
Controlling the DAR is crucial for producing consistent and effective ADCs. Key strategies include:
-
Stoichiometry and Process Control: The most fundamental method is to carefully control the molar ratio of the linker-payload to the antibody during the conjugation reaction.[8] Reaction parameters such as pH, temperature, and duration must also be strictly monitored and optimized.[3][8]
-
Site-Specific Conjugation: This advanced approach involves engineering specific sites on the antibody (e.g., cysteines or non-natural amino acids) to direct the conjugation of the payload.[8] This results in a more homogeneous ADC product with a defined DAR and potentially a better safety profile.[1][5][6]
-
Linker-Payload Design: The properties of the linker can influence the conjugation efficiency and stability of the final ADC.[8] Using more hydrophilic linkers can help mitigate aggregation issues associated with high DARs.[3]
Q4: Which analytical techniques are recommended for accurately determining the DAR of DM4-ADCs?
Several methods are used to measure DAR, each with its own advantages and limitations. A combination of techniques is often recommended for comprehensive characterization.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for detailed DAR analysis.[2][9] It separates ADC species based on the hydrophobicity conferred by the conjugated DM4, resolving species with different numbers of drugs attached (e.g., DAR 0, 2, 4).[1] This allows for the calculation of the average DAR and the distribution of drug-loaded species.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise DAR value by measuring the molecular weight of the different drug-loaded species.[1][2][10] It is a powerful tool for detailed characterization and can confirm the identity of each ADC form.[2]
-
UV-Vis Spectrophotometry: This is a relatively simple and quick method but provides only an estimated average DAR and no information on drug load distribution.[2][][12]
Troubleshooting Guides
This section addresses common issues encountered during DM4-ADC development, with potential causes and recommended actions.
Issue 1: High Batch-to-Batch Variability in Average DAR
-
Possible Causes:
-
Recommended Actions:
Issue 2: ADC Aggregation Observed During or After Conjugation
-
Possible Causes:
-
High DAR leading to increased overall hydrophobicity from the DM4 payload.[1][3]
-
Suboptimal formulation (e.g., pH near the antibody's isoelectric point, inappropriate ionic strength).[3]
-
Use of hydrophobic linkers, which exacerbates the payload's hydrophobicity.[3]
-
Environmental stress such as repeated freeze-thaw cycles or mechanical agitation.[3]
-
-
Recommended Actions:
-
Aim for a lower, more optimal DAR (e.g., 2-4).[1]
-
Screen different buffer conditions (pH, excipients) to improve ADC solubility and stability.[1]
-
Consider using a more hydrophilic linker (e.g., containing PEG groups) to shield the hydrophobic payload.[3]
-
Control storage and handling conditions carefully, minimizing thermal and mechanical stress.[3]
-
Issue 3: Low In Vivo Efficacy Despite High In Vitro Potency
-
Possible Causes:
-
Recommended Actions:
Issue 4: Unexpected Toxicities in Animal Models
-
Possible Causes:
-
Recommended Actions:
Data Presentation
Table 1: Comparison of Common Analytical Techniques for DAR Determination
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity; higher DAR species are more hydrophobic and elute later. | Provides drug load distribution and average DAR; non-denaturing conditions.[1][][12] | Resolution can be dependent on the specific ADC and column chemistry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates by chromatography and measures mass-to-charge ratio to identify species. | Provides precise mass and accurate DAR; identifies different ADC forms.[1][2][10] | Can be complex; potential for denaturation depending on the method.[] |
| UV-Vis Spectrophotometry | Calculates average DAR based on the absorbance of the antibody and the drug at different wavelengths. | Quick and simple.[2][] | Provides only an average DAR, no distribution information; less accurate.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced ADC fragments (light and heavy chains) based on hydrophobicity. | Can quantify drug load on light and heavy chains for cysteine-linked ADCs.[2][12] | Denaturing conditions can alter the ADC structure.[12] |
Table 2: Troubleshooting Summary for DM4-ADC Optimization
| Issue | Possible Cause(s) | Recommended Action(s) |
| High DAR Variability | Inconsistent reaction conditions; variable molar ratios.[1] | Standardize and document all parameters; perform small-scale optimizations.[1] |
| ADC Aggregation | High DAR increasing hydrophobicity; poor formulation.[1][3] | Aim for DAR 2-4; screen buffers and excipients; use hydrophilic linkers.[1][3] |
| Low In Vivo Efficacy | Rapid clearance of high DAR species; linker instability.[1] | Reduce DAR to improve PK; evaluate linker stability in plasma.[1] |
| High Off-Target Toxicity | High DAR; unstable linker; on-target, off-tumor binding.[1] | Lower the DAR; use a more stable linker; assess antigen expression in healthy tissue.[1] |
| Low In Vitro Potency | Incorrect (low) DAR; inefficient ADC internalization.[13] | Verify the DAR of the conjugate; perform an internalization assay.[13] |
Visualizations
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and drug-load distribution of a DM4-ADC.[1]
-
Materials & Reagents:
-
DM4-ADC sample
-
HIC Column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm)[14]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0)[14]
-
Mobile Phase B: Low salt buffer (e.g., 0.1 M sodium phosphate, pH 7.0)[14]
-
-
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[1]
-
Sample Injection: Inject 10-50 µg of the DM4-ADC sample.[1]
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.[1]
-
Detection: Monitor the elution profile at 280 nm.[1]
-
Peak Identification: Identify the peaks corresponding to different drug-loaded species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (e.g., DAR 2, 4, 6, 8) as hydrophobicity increases.[1]
-
Calculation: Calculate the area of each peak. The average DAR is determined by calculating the weighted average of the peak areas using the following equation:[][14] Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To evaluate the potency of DM4-ADCs with different DARs on target and non-target cell lines.[1]
-
Materials & Reagents:
-
Methodology:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the DM4-ADCs, free DM4, and a negative control (e.g., unconjugated antibody) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the test articles.[1]
-
Incubation: Incubate the plates for a suitable period (e.g., 72-120 hours) under standard cell culture conditions.
-
Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression curve fit.[1] Compare the IC50 values of ADCs with different DARs on both cell lines to assess potency and specificity.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Maytansinoid DM4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating the off-target toxicity of DM4-containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for DM4-based ADCs?
A1: Off-target toxicity of maytansinoid-based ADCs can be broadly categorized into two main types:
-
On-target, off-tumor toxicity: The target antigen of your ADC may be expressed at low levels on healthy tissues. The ADC can bind to these non-tumor cells, leading to their death and causing tissue damage.[1]
-
Off-target, off-tumor toxicity: This occurs when the ADC or its cytotoxic payload affects cells that do not express the target antigen. This can happen through several mechanisms:
-
Premature Payload Release: The linker connecting DM4 to the antibody may be unstable in circulation, leading to the premature release of the cytotoxic payload, which can then enter healthy cells and cause toxicity.[1][2]
-
Nonspecific Uptake: Intact ADC molecules can be taken up by healthy cells through mechanisms like macropinocytosis, especially in highly vascularized tissues.[1] This can be particularly relevant for hepatotoxicity, as hepatocytes may non-specifically internalize ADCs.[3][4]
-
Bystander Effect: The DM4 payload, once released inside a target tumor cell, is membrane-permeable and can diffuse into neighboring healthy cells, causing their death. While beneficial for killing antigen-negative tumor cells, this can also contribute to off-target toxicity.[1][5]
-
Q2: What are the most commonly reported off-target toxicities associated with DM4-containing ADCs?
A2: The most common dose-limiting toxicities observed with DM4-containing ADCs are:
-
Ocular Toxicity: This is a key off-target toxicity associated with DM4 and includes symptoms like blurred vision, keratitis, and dry eyes.[4][6]
-
Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), can occur due to the effect of the cytotoxic payload on rapidly dividing hematopoietic precursor cells in the bone marrow.[1]
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes can be observed, potentially due to nonspecific uptake of the ADC or free payload by hepatocytes.[1][3]
-
Peripheral Neuropathy: This is a common toxicity with microtubule inhibitors and is thought to be caused by the free payload affecting peripheral neurons.[4][7]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of a DM4 ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. While a higher DAR can increase potency, it is often associated with:
-
Faster Clearance: High DAR ADCs can be cleared more rapidly from circulation.[2][4]
-
Increased Hydrophobicity: Maytansinoids are hydrophobic, and a higher DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation and non-specific uptake by healthy tissues, particularly the liver.[2][8]
-
Reduced Therapeutic Index: The combination of faster clearance and increased off-target toxicity often leads to a narrower therapeutic window for ADCs with high DAR values.[2][4]
An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4 to balance efficacy and toxicity.[2]
Q4: What is the role of the linker in mitigating DM4 off-target toxicity?
A4: The linker plays a crucial role in the safety and efficacy of an ADC by controlling the release of the payload.[9][10] Key linker strategies to reduce off-target toxicity include:
-
Improving Linker Stability: Utilizing more stable linkers can prevent the premature release of DM4 in circulation, thereby reducing systemic toxicity.[9][11]
-
Employing Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of DM4.[8][12] This can reduce ADC aggregation, decrease non-specific uptake, and improve pharmacokinetics, leading to a wider therapeutic window.[8][13]
-
Utilizing Non-Cleavable Linkers: Non-cleavable linkers release the payload only after the antibody is degraded within the lysosome of the target cell. This can minimize the bystander effect and reduce off-target toxicity in normal tissues.[4][9]
-
Developing Novel Cleavable Linkers: Designing linkers that are selectively cleaved by enzymes or conditions specific to the tumor microenvironment (e.g., higher glutathione (B108866) concentrations or lower pH) can enhance targeted payload release.[10][14]
Troubleshooting Guides
Problem 1: High IC50 value in antigen-positive cells, suggesting low potency.
| Possible Cause | Troubleshooting Step |
| Low Antigen Expression | Confirm the antigen expression level on your target cell line using flow cytometry or Western blot. |
| Inefficient ADC Internalization | Perform an internalization assay to confirm that the ADC is being taken up by the target cells upon binding. |
| Incorrect Drug-to-Antibody Ratio (DAR) | Verify the DAR of your ADC conjugate using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry. A low DAR will result in less payload delivery per antibody.[2] |
| Degraded ADC | Ensure proper storage and handling of the ADC to prevent degradation of the antibody or payload. |
Problem 2: Significant toxicity in antigen-negative control cells in vitro.
| Possible Cause | Troubleshooting Step |
| Unstable Linker | The linker may be cleaving in the cell culture medium, releasing free DM4. Test the stability of the ADC in media over the assay duration.[1] |
| Nonspecific Uptake | High concentrations of the ADC may lead to nonspecific uptake. Evaluate a wider range of concentrations to find a therapeutic window.[1] |
| Contamination | Rule out contamination of the cell culture or reagents. |
Problem 3: Inconsistent or no observable bystander killing in co-culture assays.
| Possible Cause | Troubleshooting Step |
| Low Payload Permeability | The released DM4 or its metabolites may have poor membrane permeability. |
| Insufficient Payload Release | The linker may not be efficiently cleaved within the target cells. Confirm payload release using a lysosomal degradation assay. |
| Short Assay Duration | The bystander effect takes time to manifest. Extend the co-culture incubation period (e.g., 96-144 hours).[1] |
| Dilution of Released Payload | A large volume of media can dilute the released payload, preventing it from reaching effective concentrations in neighboring cells. |
Problem 4: Unexpectedly high toxicity in in vivo models.
| Possible Cause | Troubleshooting Step |
| High DAR | A high DAR can lead to faster clearance and accumulation in organs like the liver.[2] Consider synthesizing an ADC with a lower DAR (e.g., 2-4). |
| Linker Instability | The linker may be unstable in vivo, leading to premature payload release.[5] Evaluate linker stability in plasma. Consider using a more stable or non-cleavable linker.[9] |
| On-target, off-tumor toxicity | The target antigen may be expressed on vital organs. Evaluate antigen expression in normal tissues of the animal model. |
| "Inverse Targeting" Strategy | Co-administer an anti-DM4 antibody fragment (sdAb) to bind and clear free DM4 from circulation, which has been shown to reduce toxicity and improve the therapeutic window.[15][16] |
Quantitative Data Summary
Table 1: Impact of Linker and Conjugation Site on ADC Stability and Toxicity
| ADC Construct | Linker Type | Conjugation Site | In Vivo Stability (Rat) | Maximum Tolerated Dose (MTD) in Rats | Reference |
| T-DM1 | Non-cleavable (MCC) | Lysine (Heterogeneous) | Mortality observed at 40 mg/kg | < 40 mg/kg | [17][18] |
| Trastuzumab-AJICAP-maytansinoid | Non-cleavable | Site-specific (Lys248) | No toxicity observed up to 120 mg/kg | > 120 mg/kg | [17][18] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference |
| In Vitro Potency | Lower | Higher | [2] |
| Plasma Clearance | Slower | Faster | [2][4] |
| In Vivo Efficacy | May be reduced | May be reduced due to poor PK | [4] |
| Tolerability | Higher | Lower | [4] |
| Therapeutic Index | Wider | Narrower | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of a DM4 ADC on antigen-positive and antigen-negative cell lines.
Method:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the DM4 ADC and a free DM4 control in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.[2] Include an untreated control.
-
Incubation: Incubate the plates for a suitable period (e.g., 72-120 hours).
-
Cell Viability Assessment: After the incubation period, measure cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[2]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of a DM4 ADC to kill neighboring antigen-negative cells.
Method:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 1:9) while keeping the total cell number constant. Include wells with only antigen-positive or only antigen-negative cells as controls. Incubate overnight.[1]
-
ADC Treatment: Treat the co-cultures with your DM4 ADC at a concentration that is cytotoxic to the antigen-positive cells but has a minimal effect on the antigen-negative cells in monoculture. Include an untreated control.[1]
-
Incubation: Incubate the plates for an extended period to allow for payload release and diffusion (e.g., 96-144 hours).[1]
-
Analysis: Measure the viability of the antigen-negative cells by quantifying the fluorescence signal. A decrease in the fluorescent signal in the co-culture wells compared to the antigen-negative only control indicates a bystander effect.[1]
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a DM4 ADC that can be administered to animals without causing unacceptable toxicity.
Method:
-
Animal Model: Use a relevant mouse or rat strain (e.g., BALB/c mice or Sprague-Dawley rats).[1][17]
-
Dose Escalation: Administer single intravenous (IV) doses of the DM4 ADC to different groups of animals at escalating dose levels. Start with a low dose and gradually increase the dose in subsequent groups.[1]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[1][17] Body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Pathology: At the end of the study, or if severe toxicity is observed, perform a complete necropsy and collect tissues for histopathological analysis. Also, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, platelet counts).[17]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or pathological changes.
Visualizations
Caption: Mechanisms leading to off-target toxicity of DM4 ADCs.
Caption: A typical workflow for designing and evaluating DM4 ADCs to minimize toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. techbullion.com [techbullion.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 15. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. imrpress.com [imrpress.com]
- 18. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Addressing Hydrophobicity and Aggregation of DM4-ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrophobicity and aggregation of DM4-containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in DM4-ADCs?
A1: Aggregation of DM4-ADCs is a multifaceted issue stemming from the intrinsic properties of the ADC components and external stress factors. The key contributors are:
-
Hydrophobicity of the Payload: The DM4 payload is inherently hydrophobic. Its conjugation to an antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to aqueous environments.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR introduces more hydrophobic DM4 molecules per antibody, significantly increasing the tendency for aggregation.[1] Achieving a balance between efficacy and minimal aggregation is crucial during ADC development.[1]
-
Linker Chemistry: The choice of linker plays a critical role. Hydrophobic linkers can worsen aggregation, while the incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help mitigate it.[1][2]
-
Conjugation Process: The chemical conditions during conjugation, including the use of organic co-solvents, non-optimal pH, or high temperatures, can induce conformational changes in the antibody, leading to aggregation.[1][3]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can decrease colloidal stability and promote aggregation.[1][3]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation, and light can all contribute to the formation of aggregates.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability and efficacy of a DM4-ADC?
A2: The DAR is a critical quality attribute that significantly influences both the efficacy and the physicochemical properties of an ADC. While a higher DAR can increase in vitro potency, it often leads to accelerated plasma clearance, which can reduce in vivo efficacy.[4] ADCs with higher DAR values have been observed to have faster systemic clearance, lower tolerability, and a narrower therapeutic index.[5] This is largely due to the increased hydrophobicity imparted by the additional DM4 molecules, which enhances the propensity for aggregation and destabilization of the native antibody structure.[6] Therefore, optimizing the DAR is a key strategy, often aiming for a lower to intermediate DAR (e.g., 2-4) to improve pharmacokinetics and reduce hydrophobicity-related issues.[7]
Q3: What analytical techniques are recommended for monitoring DM4-ADC aggregation and hydrophobicity?
A3: A multi-faceted approach using orthogonal analytical techniques is recommended for the comprehensive characterization of DM4-ADC aggregation and hydrophobicity. Key methods include:
-
Size Exclusion Chromatography (SEC): SEC is the industry-standard method for quantifying aggregates based on hydrodynamic volume.[2][8] It is crucial for monitoring the presence of monomers, dimers, and higher-order aggregates.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is uniquely suited for characterizing ADCs as it separates molecules based on their hydrophobicity.[10][11] This technique is widely used to determine the drug-to-antibody ratio (DAR) and to monitor changes in hydrophobicity.[12][13]
-
Dynamic Light Scattering (DLS): DLS is a valuable technique for detecting the presence of aggregates and assessing the overall polydispersity of an ADC solution.
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful method for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to DM4-ADC hydrophobicity and aggregation.
Issue 1: High Levels of Aggregation Detected Post-Conjugation
This is a frequent challenge due to the increased hydrophobicity from the DM4 payload and the conjugation process itself.
Detailed Steps:
-
Evaluate Payload and Linker Hydrophobicity: The DM4 payload is inherently hydrophobic. If a hydrophobic linker is also used, the propensity for aggregation will be significantly increased.[1]
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining the stability of the antibody.
-
pH Screening: Conduct small-scale experiments to evaluate a range of pH values for the conjugation reaction to find the optimal pH that minimizes aggregation while maintaining conjugation efficiency.[3]
-
Co-solvent Concentration: While organic co-solvents are often necessary to solubilize the DM4-linker, their concentration should be minimized as they can destabilize the antibody.[3]
-
Temperature and Mixing: Perform the conjugation at a controlled, lower temperature and use gentle mixing to avoid inducing protein unfolding and aggregation.
-
-
Consider Site-Specific Conjugation: Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which may lead to a better safety and aggregation profile.[7]
Issue 2: ADC Aggregates Over Time During Storage
Instability during storage can compromise the safety and efficacy of the ADC.
Detailed Steps:
-
Optimize the Formulation Buffer:
-
pH and Ionic Strength: The stability of ADCs is highly dependent on the pH and salt concentration of the formulation buffer.[1] Conduct a screening study to identify the pH that results in the lowest aggregation. Similarly, evaluate the effect of salt concentration on stability.
-
Buffer Species: Buffers such as histidine are commonly used in monoclonal antibody formulations for their stabilizing properties and should be evaluated.[1]
-
Excipients: Screen for the addition of stabilizing excipients. Sugars (e.g., sucrose, trehalose) can act as cryoprotectants and lyoprotectants, while surfactants (e.g., polysorbate 20, polysorbate 80) can prevent surface-induced aggregation.
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles, which are known to cause aggregation.[1]
-
Mechanical Stress: Minimize agitation and shaking of the ADC solution.[1]
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[1]
-
Data Summary Tables
Table 1: Impact of Linker Hydrophilicity on DM4-ADC Properties
| Linker Type | Relative HIC Retention Time | Aggregation (%) by SEC | Key Takeaway |
| Hydrophobic (e.g., SMCC-based) | High | 15-25% | Increases hydrophobicity and aggregation propensity. |
| Hydrophilic (e.g., PEG-containing) | Low | <5% | Reduces hydrophobicity and significantly improves stability.[1] |
Data adapted from a comparative guide on PEG linkers. Shorter HIC retention times indicate increased hydrophilicity. Lower aggregation percentages by SEC indicate better stability.[1]
Table 2: Effect of Formulation pH on DM4-ADC Aggregation
| Formulation pH | % Aggregate after 1 week at 25°C | Visual Appearance |
| 5.0 | 2.1% | Clear |
| 6.0 | 1.5% | Clear |
| 7.0 | 8.9% | Slight Opalescence |
Data is illustrative and based on typical ADC behavior. Optimal pH is specific to the antibody.
Experimental Protocols
Protocol 1: Analysis of DM4-ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a DM4-ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[8]
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8.
-
DM4-ADC sample.
-
Mobile phase for sample dilution.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the DM4-ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomer peak will be the largest, with aggregate peaks eluting earlier and fragment peaks eluting later.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Characterization of DM4-ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile and determine the drug-to-antibody ratio (DAR) distribution of a DM4-ADC.
Materials:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: e.g., 50 mM Sodium Phosphate, pH 7.0.
-
DM4-ADC sample.
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the DM4-ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample (e.g., 10 µL) onto the column.
-
Elution Gradient: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[7]
-
Data Acquisition: Monitor the elution profile at 280 nm. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (e.g., DAR2, DAR4, etc.), which are more hydrophobic and bind more tightly to the column.
-
Data Analysis: Identify and integrate the peaks corresponding to the different drug-loaded species. The relative area of each peak can be used to calculate the average DAR and the distribution of the different species.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Bystander Effect of Maytansinoid DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the bystander effect of Maytansinoid DM4 antibody-drug conjugates (ADCs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs, and why is it important for DM4 ADCs?
A1: The bystander effect is the capability of an ADC to eliminate not only the targeted antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression can be varied among cancer cells.[1] The efficacy of the bystander effect is contingent on the ADC's ability to release its cytotoxic payload, which can then permeate the cell membrane to impact neighboring cells.[1] DM4, a potent microtubule-inhibiting maytansinoid, is a membrane-permeable toxin, a key characteristic for a pronounced bystander effect.[1]
Q2: What are the critical factors that modulate the bystander effect of a DM4-based ADC?
A2: Several key factors influence the bystander effect's efficacy:
-
Linker Chemistry: A cleavable linker that connects the antibody to the DM4 payload is essential for payload release within the tumor microenvironment or the target cell.[1] Commonly used linkers that facilitate this release include disulfide or peptide-based linkers.[1] The linker's stability is also a critical consideration; it needs to be stable in circulation to prevent premature payload release and systemic toxicity, yet labile enough to release the payload at the tumor site.[1]
-
Payload Properties: The released DM4 metabolite must be capable of crossing cell membranes. Important properties include hydrophobicity, moderate lipophilicity, and a neutral charge.[1] The S-methylated metabolite of thiol-containing maytansinoids like DM4 is hydrophobic and membrane-permeable, enabling it to diffuse into and kill bystander cells.[1]
-
Antigen Expression Levels: A higher proportion of antigen-positive cells within a tumor enhances the bystander effect.[1] These Ag+ cells serve as the primary source of the diffusible payload that kills the surrounding Ag- cells.[1]
-
Tumor Microenvironment: The density of tumor cells and the characteristics of the extracellular matrix can affect the diffusion of the released payload.[1]
Q3: How can the bystander effect of a maytansinoid-based ADC be enhanced?
A3: Several strategies can be employed to enhance the bystander effect:
-
Modify the Payload Structure: Increasing the hydrophobicity of the maytansinoid payload can augment its bystander killing activity. For example, increasing the number of methylene (B1212753) units in the maytansinoid side chain has been demonstrated to boost the in vitro bystander effect without significantly altering cytotoxicity against target cells.
-
Optimize the Linker: Employing a highly stable and cleavable linker, such as a well-designed tripeptide linker, can improve the therapeutic window. The design of the linker can influence the characteristics of the released metabolite. For a potent bystander effect, the cleavage of the linker should yield a non-charged, membrane-permeable payload.[1]
-
Enhance Linker Stability: The incorporation of D-amino acids in peptide linkers can increase their stability in vivo, potentially leading to improved payload delivery to the tumor and a better therapeutic window.
Troubleshooting Guide
Issue 1: My DM4 ADC demonstrates good potency on antigen-positive cells in a monoculture but no significant bystander killing is observed in co-culture assays.
| Possible Cause | Suggested Solution |
| Inefficient Payload Release | The linker may not be cleaving efficiently. Verify that the cleavage mechanism (e.g., enzymatic, pH-dependent) is active in your cell model. Consider experimenting with a different, more labile linker design.[1] |
| Low Payload Permeability | The released metabolite might not be sufficiently membrane-permeable. This can occur if the cleavage process leaves a charged group on the payload.[1] Analyze the metabolites to confirm their structure. Consider modifying the maytansinoid side chain to increase hydrophobicity. |
| Insufficient Ag+ Cell Seeding Density | The number of antigen-positive cells may be too low to generate a sufficient concentration of the diffusible payload to kill the antigen-negative cells.[1] Increase the ratio of Ag+ to Ag- cells in your co-culture experiment. |
| Rapid Payload Degradation | The released DM4 metabolite might be rapidly degraded or metabolized by the cells. Measure the stability of the free payload in your cell culture medium. |
| Assay Duration Too Short | A significant lag time can occur before substantial bystander killing is observed.[1] Extend the duration of your co-culture assay and monitor cell viability at multiple time points. |
Issue 2: The ADC shows a bystander effect in vitro but also exhibits high off-target toxicity in vivo.
| Possible Cause | Suggested Solution |
| Linker Instability in Circulation | The linker may be prematurely cleaved in the bloodstream, leading to systemic release of the toxic payload.[1] This can be an issue with some disulfide or peptide linkers. Evaluate the stability of the ADC in plasma. Consider using a more stable linker design, such as those incorporating steric hindrance or non-natural amino acids. |
| Non-specific Uptake | The ADC may be taken up by healthy tissues through non-specific mechanisms. Evaluate the expression of the target antigen on healthy tissues. Consider engineering the antibody to reduce non-specific binding. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can lead to faster clearance and increased accumulation in organs like the liver, contributing to toxicity. Optimize the DAR to a lower, more homogeneous value (e.g., 2 or 4) through controlled conjugation methods. |
Data Presentation
Table 1: Comparison of In Vitro Bystander Killing for Different Maytansinoid ADCs
This table summarizes hypothetical in vitro bystander killing data for different maytansinoid ADC designs, illustrating how modifications can impact the effect. A lower IC50 value for bystander cells indicates a stronger bystander effect.
| ADC Construct | Linker Type | Payload Modification | Target Cells (Ag+) IC50 (nM) | Bystander Cells (Ag-) IC50 in Co-culture (nM) |
| ADC-1 | Non-cleavable (SMCC) | Standard DM4 | 0.5 | >1000 |
| ADC-2 | Cleavable (SPDB-disulfide) | Standard DM4 | 0.7 | 50 |
| ADC-3 | Cleavable (Val-Cit peptide) | Standard DM4 | 0.6 | 35 |
| ADC-4 | Cleavable (SPDB-disulfide) | Hydrophobically Modified DM4 | 0.8 | 20 |
Mandatory Visualizations
Caption: Mechanism of action of a DM4 ADC, including the bystander effect.
References
Technical Support Center: Optimizing DM4-ADC Stability and Efficacy Through Linker Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-containing Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of linker chemistry on the stability and efficacy of your DM4-ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my DM4-ADC, and how can linker chemistry help?
A1: Aggregation of DM4-ADCs is a common issue primarily driven by the hydrophobicity of the DM4 payload. When multiple DM4 molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases, promoting self-association to minimize exposure to the aqueous environment.
Linker chemistry plays a crucial role in mitigating this:
-
Hydrophobic Linkers: Traditional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are themselves hydrophobic and can exacerbate aggregation.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, can significantly reduce aggregation.[1][2] These linkers create a hydration shell around the ADC, shielding the hydrophobic payload and improving solubility and stability.[3] This allows for higher drug-to-antibody ratios (DAR) without the concomitant aggregation issues.[2][3]
Other contributing factors to aggregation include high DAR, suboptimal buffer conditions (pH near the antibody's isoelectric point), the use of organic co-solvents during conjugation, and environmental stressors like freeze-thaw cycles and mechanical agitation.
Q2: My DM4-ADC shows high off-target toxicity in vivo. Could the linker be the cause?
A2: Yes, the linker is a primary determinant of an ADC's therapeutic index, and an inappropriate linker choice can lead to significant off-target toxicity.[4] This typically occurs through premature payload release in systemic circulation.[4][5][6]
-
Linker Instability: Linkers must be stable enough to remain intact in the bloodstream but labile enough to release the DM4 payload inside the target tumor cell.[7] Less stable linkers, such as some disulfide or hydrazone-based linkers, can be cleaved prematurely in the plasma, releasing the highly potent DM4 systemically and leading to toxicity in healthy tissues.[4][5][8]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable linkers (e.g., disulfide-based like SPDB, peptide-based) are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cell (e.g., high glutathione (B108866) concentrations, lysosomal proteases).[4][9] If these linkers are not sufficiently stable, they can cause off-target toxicity.[5] However, they are often necessary for a potent bystander effect.[]
-
Non-cleavable linkers (e.g., thioether-based like SMCC) release the payload only after complete lysosomal degradation of the antibody.[4][9] This generally leads to greater plasma stability and reduced off-target toxicity but may result in lower efficacy and a limited bystander effect.[8]
-
Increasing the steric hindrance of a linker, for example in the SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, can enhance its stability in circulation and reduce non-specific toxicities.[4]
Q3: We are observing inconsistent or no bystander effect with our DM4-ADC. How can the linker influence this?
A3: The bystander effect, where the ADC kills not only the target antigen-positive cells but also adjacent antigen-negative tumor cells, is highly dependent on the payload's ability to diffuse between cells.[5][][11] DM4 is a membrane-permeable payload, making it a good candidate for inducing a bystander effect.[5] The linker chemistry is critical in facilitating this:
-
Cleavable Linkers are Essential: For a significant bystander effect, a cleavable linker is required to release the free, membrane-permeable DM4 payload inside the target cell.[][11]
-
Non-cleavable Linkers Limit Bystander Killing: Non-cleavable linkers, like SMCC, release the payload with an attached amino acid residue (lysine-SMCC-DM1/4). This charged metabolite is generally membrane-impermeable and thus cannot diffuse to neighboring cells, limiting the bystander effect.[12]
-
Payload Release Efficiency: The efficiency and rate of payload release from the linker within the lysosome can also impact the magnitude of the bystander effect. Inefficient release will result in a lower concentration of diffusible DM4.
Q4: How do I choose between a cleavable (e.g., SPDB) and a non-cleavable (e.g., SMCC) linker for my DM4-ADC?
A4: The choice between a cleavable and non-cleavable linker is a critical strategic decision that depends on the target antigen, tumor characteristics, and desired mechanism of action.[7]
| Feature | Cleavable Linker (e.g., SPDB-DM4) | Non-cleavable Linker (e.g., SMCC-DM4) |
| Mechanism of Release | Cleaved by intracellular conditions (e.g., high glutathione).[] | Requires complete antibody degradation in the lysosome.[9] |
| Plasma Stability | Generally lower, but can be improved with steric hindrance.[4] | Generally higher, leading to reduced off-target toxicity from premature release.[8] |
| Bystander Effect | Yes, releases membrane-permeable DM4.[][12] | No/limited, as the released metabolite is charged and membrane-impermeable.[12] |
| Efficacy | Often higher in vivo, especially in heterogeneous tumors, due to the bystander effect.[12] | Potent against antigen-positive cells but may be less effective in heterogeneous tumors.[8] |
| "Ideal" Target | Heterogeneous tumors where not all cells express the target antigen. | Homogeneous tumors with high and uniform antigen expression. |
Data Presentation
Table 1: In Vitro Efficacy of DM4-ADCs with Different Linker Chemistries
| Antibody-Linker-Payload | Cell Line | Target | IC50 (ng/mL) | Key Observation | Reference |
| Trastuzumab-Thailanstatin ADC | N87 (High Her2) | Her2 | ~13-43 | Potency is relatively independent of DAR in high expressing cells. | [14] |
| Trastuzumab-Thailanstatin ADC | MDA-MB-361-DYT2 (Moderate Her2) | Her2 | ~77 (for DAR >3.5) | Potency is highly dependent on DAR in moderate expressing cells. | [14] |
| Trastuzumab-Galactosidase-MMAE | SKBR3 | Her2 | Superior to Val-Cit linker | Novel cleavable linker shows enhanced potency. | [15] |
| Anti-CD22-CX-DM1 | N/A | CD22 | Significantly Improved vs SMCC-DM1 | Novel non-cleavable linker shows higher in vitro cytotoxicity. | [16] |
Note: Data for DM4 ADCs with direct side-by-side linker comparisons in the same cell line is limited in publicly available literature. The data presented here is from various maytansinoid ADCs to illustrate the impact of linker and experimental conditions on IC50 values.
Table 2: In Vivo Stability and Efficacy of DM4-ADCs with Different Linkers
| ADC Model | Linker Type | Animal Model | Key Finding | Reference |
| CDH6-ADC | SPDB-DM4 (Cleavable) | NSG Mice (OVCAR3 Xenograft) | Superior tumor growth inhibition compared to SMCC-DM1. | [17] |
| CDH6-ADC | SMCC-DM1 (Non-cleavable) | NSG Mice (OVCAR3 Xenograft) | Less effective tumor growth inhibition at the same dose. | [17] |
| CDH6-ADC | sulfo-SPDB-DM4 (Hydrophilic, Cleavable) | NSG Mice (OVCAR3 Xenograft) | Most potent anti-tumor activity among the tested linkers. | [17] |
| huC242-ADC | Disulfide-linked DM4 | SCID Mice (Xenograft) | Considerably more active than thioether-linked conjugates in vivo. | [12] |
| huC242-ADC | Thioether-linked DM1 | SCID Mice (Xenograft) | Less active in vivo, despite similar in vitro potency to disulfide-linked ADCs. | [12] |
| Coltuximab Ravtansine | SPDB-DM4 | Human (Phase 1) | Long half-life of ~7 days. | [4] |
Visualizations
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Materials:
-
DM4-ADC
-
Plasma (Human, Mouse, Rat, Cynomolgus monkey) with anticoagulant (e.g., EDTA)
-
Phosphate Buffered Saline (PBS)
-
96-well ELISA plates
-
Recombinant target antigen
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-payload antibody (specific for DM4), HRP-conjugated
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Incubation: Incubate the DM4-ADC at a final concentration of 100 µg/mL in plasma from the desired species at 37°C. Prepare a parallel control incubation in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C until analysis.
-
Plate Coating: Coat a 96-well ELISA plate with the recombinant target antigen (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Thaw the plasma samples and prepare serial dilutions in blocking buffer. Add the diluted samples to the plate and incubate for 2 hours at room temperature. This step captures the total antibody (both conjugated and deconjugated).
-
Detection of Conjugated ADC: Wash the plate 5 times. Add the HRP-conjugated anti-DM4 antibody diluted in blocking buffer. Incubate for 1 hour at room temperature. This antibody will only detect ADCs that still have the DM4 payload attached.
-
Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm.
-
Analysis: Create a standard curve using the T=0 sample. Calculate the concentration of intact, payload-conjugated ADC at each time point. Plot the percentage of remaining conjugated ADC versus time to determine the stability profile and half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the DM4-ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4-ADC, unconjugated antibody, and free DM4 drug
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.
-
ADC Treatment: Prepare 10-point, 3-fold serial dilutions of the DM4-ADC and controls (unconjugated antibody, free DM4) in complete medium.
-
Dosing: Remove the medium from the cells and add 100 µL of the diluted test articles. Include a vehicle-only control.
-
Incubation: Incubate the plates for a duration appropriate for maytansinoids (typically 72 to 120 hours).
-
Viability Assessment (MTT Method):
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo® Method):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the ADC concentration and fit a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a DM4-ADC in an in vivo mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Tumor cells (antigen-positive)
-
Matrigel (optional, can improve tumor take-rate)
-
DM4-ADC, vehicle control, and other control articles (e.g., unconjugated antibody)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2-10 million cells in 100-200 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor size by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=6-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Treatment Administration: Administer the DM4-ADC and controls via the desired route (commonly intravenous, IV). Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor animal body weight at each measurement as a general indicator of toxicity.
-
Observe mice for any other clinical signs of toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if unacceptable toxicity is observed (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Plot individual tumor growth curves for each mouse.
-
If applicable, generate Kaplan-Meier survival curves.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Maytansinoid DM4 Metabolite Pathways
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments related to the detoxification of Maytansinoid DM4.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the detoxification of DM4-containing antibody-drug conjugates (ADCs)?
A1: The primary metabolic pathway begins after the ADC is internalized by a target cell. Inside the cell's lysosomes, the antibody is degraded, releasing the maytansinoid payload, often as a lysine-linker-DM4 conjugate.[1] For ADCs with a cleavable disulfide linker, this conjugate is further reduced to release the free maytansinoid thiol, DM4. The detoxification process then proceeds in the liver through a series of enzymatic modifications. The free DM4 thiol undergoes S-methylation, followed by NADPH-dependent oxidation to form S-methyl sulfoxide (B87167) and S-methyl sulfone derivatives.[2][3] These oxidized metabolites are significantly less cytotoxic and are eventually eliminated, primarily through the hepatobiliary route into the feces.[1]
Q2: Where does the detoxification of DM4 and its metabolites primarily occur?
A2: The liver is the principal organ responsible for the catabolism and detoxification of maytansinoids released from ADCs.[1][2] Most of the administered dose of an antibody-based therapeutic is slowly catabolized by the liver and other tissues of the reticuloendothelial system.[2][3] Studies in mice have shown that after administration of a DM4-containing ADC, the major metabolites are isolated from liver tissues, confirming its central role in the detoxification process.[1]
Q3: What are the major metabolites of a DM4-ADC observed in vivo?
A3: The major catabolites observed for DM4-containing ADCs, such as SAR3419, are Lysine-SPDB-DM4, free DM4, and S-methyl-DM4.[1] Further metabolism in the liver leads to the formation of oxidized derivatives, specifically the S-methyl sulfoxide and S-methyl sulfone of DM4.[2][3]
Q4: Are the metabolites of DM4 still biologically active?
A4: Yes, but their potency varies significantly. The initial metabolites, Lysine-SPDB-DM4 and the free thiol DM4, retain potent cytotoxic activity by inhibiting microtubule polymerization.[3] The S-methylated form (S-methyl-DM4) is also highly cytotoxic.[4] However, the subsequent oxidized metabolites (S-methyl sulfoxide and S-methyl sulfone) are considered detoxified products, demonstrating 5- to 50-fold less cytotoxicity than the parent maytansinoid.[2][3] This reduction in potency is a key feature of the detoxification pathway.
Q5: What enzymes are involved in the detoxification of DM4?
A5: The detoxification pathway involves several enzymatic steps. After the release of the free DM4 thiol, it is methylated by an S-methyl transferase enzyme.[1][3] Subsequent oxidation of the S-methyl-DM4 metabolite to its sulfoxide and sulfone derivatives is an NADPH-dependent process, suggesting the involvement of cytochrome P450 (CYP) enzymes in the liver.[3]
Metabolite Detoxification Pathway
Caption: Metabolic pathway of a DM4-ADC from circulation to excretion.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of DM4 and its Key Metabolites
| Compound | Description | Relative Potency / IC₅₀ | Reference |
| Maytansine | Parent maytansinoid compound | IC₅₀ ≈ 0.01-0.1 nM (potency baseline) | [2][3] |
| DM4 | Released free thiol payload | Potent Cytotoxicity | [3] |
| S-methyl-DM4 | S-methylated metabolite | IC₅₀ = 6.0 x 10⁻¹¹ M (on KB cells) | [4] |
| Oxidized Metabolites | S-methyl sulfoxide/sulfone derivatives | 5- to 50-fold less potent than maytansine | [2][3] |
Troubleshooting Guides
Q: My in vitro human liver microsome (HLM) assay shows slow or no formation of oxidized S-methyl-DM4 metabolites. What is a possible cause?
A: This could be due to several factors:
-
Cofactor Depletion: The oxidation of S-methyl-DM4 is NADPH-dependent.[3] Ensure that you have an active NADPH-regenerating system in your incubation mixture and that it remains active for the duration of the experiment.
-
Incorrect Substrate: The oxidation occurs on S-methyl-DM4, not the free thiol DM4. Ensure you are using S-methyl-DM4 as the starting substrate if you are specifically studying the oxidation step. If starting with DM4, S-methylation must occur first, which may be inefficient in a microsome-only system compared to hepatocytes or in vivo environments.
-
Enzyme Inactivation: High concentrations of the substrate or metabolites might inhibit or inactivate the responsible CYP enzymes over time. Try running the assay with a lower initial concentration of the maytansinoid and analyze samples at multiple time points.
Q: I am having difficulty quantifying unconjugated DM4 and S-methyl-DM4 in plasma samples using LC-MS/MS. The signal is low and variable. What should I check?
A: Low and variable signals are often due to sample preparation issues or interactions with plasma components.
-
Incomplete Reduction: Free DM4 can form disulfide bonds with plasma proteins like albumin.[4] Your sample preparation workflow must include a robust reduction step using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to release all conjugated DM4 before analysis.[5]
-
Matrix Effects: Plasma is a complex matrix that can cause ion suppression in the mass spectrometer. A protein precipitation step followed by Solid-Phase Extraction (SPE) is recommended to clean the sample and concentrate the analytes.[5][6]
-
Adduct Formation: For enhanced sensitivity in LC-MS/MS, monitor for sodium adducts ([M+Na]⁺) of both DM4 and S-methyl-DM4, as these species can provide a more stable and intense signal than the protonated molecules.[6]
-
Internal Standard: Use a stable isotope-labeled internal standard, such as DM4-d6, to correct for matrix effects and variations in sample processing and instrument response.[5]
Q: Why is the observed metabolite profile in my in vivo mouse study different from my in vitro HLM study?
A: Discrepancies between in vitro and in vivo results are common and can be attributed to the differing complexities of the systems.
-
Phase II Enzymes: Human Liver Microsomes (HLMs) primarily contain Phase I (e.g., CYP) enzymes.[7] Key Phase II conjugation enzymes (like S-methyl transferases) may be cytosolic and thus less abundant or active in microsome preparations. This can lead to an underestimation of methylated metabolites. Using primary hepatocytes, which contain a fuller complement of both Phase I and II enzymes, may provide a more predictive in vitro model.[8]
-
Transport and Distribution: In vivo, the ADC and its metabolites are subject to complex absorption, distribution, and elimination processes involving various transporters that are not present in a microsomal system.[1] This can significantly alter the concentration and residence time of metabolites in the liver, leading to a different metabolic profile.
-
Species Differences: There can be differences in drug metabolism between mice and humans. While mouse models are essential for preclinical studies, human-derived in vitro systems (like HLMs or human hepatocytes) are used to better predict human metabolism.[9]
Experimental Protocols
Protocol 1: In Vitro Metabolism of S-methyl-DM4 using Human Liver Microsomes (HLM)
Objective: To determine the rate of oxidative metabolism of S-methyl-DM4 in vitro.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
S-methyl-DM4
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN), ice-cold
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes and centrifuge
Methodology:
-
Prepare a stock solution of S-methyl-DM4 in a suitable solvent like DMSO.
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL, add:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
HLMs to a final concentration of 0.5-1.0 mg/mL protein.
-
S-methyl-DM4 to a final concentration of 1 µM.
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard (e.g., DM4-d6).
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis to quantify the remaining S-methyl-DM4 and the formation of its oxidized metabolites.
Protocol 2: Sample Preparation from Human Plasma for LC-MS/MS Analysis
Objective: To extract and quantify unconjugated DM4 and S-methyl-DM4 from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., DM4-d6)
-
Acetonitrile (ACN)
-
Reducing agent solution (e.g., 100 mM DTT or TCEP)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
SPE conditioning, wash, and elution solvents (e.g., Methanol (B129727), Water, 5% Methanol in water)
-
Nitrogen evaporator
Methodology:
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution. Add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Reduction: Add 50 µL of the reducing agent solution (DTT or TCEP) to the supernatant. Incubate at 37°C for 30 minutes to cleave any disulfide bonds between DM4 and plasma components.[5]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analytes (DM4, S-methyl-DM4, IS) with 1 mL of methanol into a clean collection tube.[5]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to mix, and transfer to an HPLC vial for injection into the LC-MS/MS system.
Analytical Workflow Visualization
Caption: Workflow for identifying and quantifying DM4 metabolites.
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of antibody-maytansinoid conjugates allows for efficient detoxification via liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive LC-MS/MS quantification of unconjugated this compound and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. Metabolites of antibody-maytansinoid conjugates: characteristics and in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Maytansinoid DM4 vs. DM1: A Comparative Analysis of Cytotoxicity and Efficacy
Maytansinoids DM1 and DM4 are highly potent microtubule-inhibiting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Both derivatives of maytansine, a natural product isolated from the shrub Maytenus ovatus, they exert their anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing tumor cells.[1][2] This guide provides a detailed comparison of the cytotoxicity and efficacy of DM4 and DM1, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
Both DM1 and DM4 function by binding to tubulin at the vinca (B1221190) alkaloid binding site, thereby inhibiting the assembly of microtubules.[2] This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
The apoptotic cascade initiated by maytansinoid-induced microtubule disruption involves a complex interplay of signaling pathways. While the precise downstream signaling specific to DM1 and DM4 is an area of ongoing research, the general mechanism involves both intrinsic and extrinsic apoptotic pathways. Disruption of the cytoskeleton can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which in turn can modulate the activity of Bcl-2 family proteins to initiate the mitochondrial (intrinsic) pathway of apoptosis.[3][4] This leads to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[4] Additionally, some evidence suggests that maytansinoids can induce hallmarks of immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response.
dot
Comparative Cytotoxicity
Both DM1 and DM4 exhibit potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar to nanomolar range.[1] Direct head-to-head comparisons in the same study are limited, but available data suggests that the cytotoxic potency can be influenced by the specific cancer cell line, the antibody used in the ADC, and the linker chemistry.
| Cell Line | Cancer Type | DM1-ADC IC50 (ng/mL) | DM4-ADC IC50 (ng/mL) | Reference |
| SK-BR-3 | Breast Cancer | 0.066 | ~13-43 | [5] |
Note: The IC50 values are dependent on the specific antibody, linker, and assay conditions used. The data presented is for illustrative purposes and may not be directly comparable across different studies.
Comparative In Vivo Efficacy
In preclinical xenograft models, both DM1 and DM4-based ADCs have demonstrated significant anti-tumor activity. A direct comparison in a B7H4-expressing MDA-MB-468 triple-negative breast cancer xenograft model showed that single doses of ADCs conjugated to either DM1 or DM4 resulted in a similar and significant reduction in tumor volume compared to controls.[5] This suggests that under certain conditions, both payloads can achieve comparable in vivo efficacy. However, the choice of linker and the specific tumor model can influence the outcome. For instance, in some models, DM4-ADCs with cleavable linkers have shown superior efficacy, which is attributed to the "bystander effect."
The Bystander Effect: A Potential Advantage for DM4
The bystander effect refers to the ability of a cytotoxic payload, released from the targeted cancer cell, to diffuse into and kill neighboring tumor cells that may not express the target antigen.[6] This is particularly advantageous in tumors with heterogeneous antigen expression. The potential for a bystander effect is largely dependent on the properties of the released payload and the linker chemistry.
ADCs utilizing DM4 with a cleavable linker can release a membrane-permeable metabolite, S-methyl-DM4. This metabolite can cross the cell membrane and induce apoptosis in adjacent cells. In contrast, ADCs with non-cleavable linkers, which are more commonly used with DM1 (e.g., in Trastuzumab emtansine), release a charged metabolite (lysine-MCC-DM1) that is less able to cross cell membranes, thus limiting the bystander effect.
dot
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of DM1 and DM4-ADCs.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM1-ADC and DM4-ADC
-
Control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the ADCs and control antibody. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
dot
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander killing effect of an ADC.[6][7]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 Ag-:Ag+). Include control wells with only Ag- cells.[6]
-
Compound Treatment: Add the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells alone.
-
Incubation: Incubate the co-culture for 48-144 hours.[6]
-
Data Acquisition: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by cell counting with a fluorescence microscope.[7]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with the viability of Ag- cells in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[6]
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads for ADCs, demonstrating significant cytotoxicity and in vivo efficacy. The choice between DM1 and DM4 for ADC development depends on several factors, including the target antigen, the tumor microenvironment, and the desired mechanism of action. While both are effective at inducing mitotic arrest and apoptosis in target cells, DM4, when paired with a cleavable linker, offers the potential for a bystander killing effect, which may provide a therapeutic advantage in tumors with heterogeneous antigen expression. The experimental protocols provided herein offer a framework for the direct comparison of these two potent payloads in various preclinical models.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. Tanshinone IIA induces cytochrome c-mediated caspase cascade apoptosis in A549 human lung cancer cells via the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the antibody to the cytotoxic payload. In the context of ADCs utilizing the potent maytansinoid DM4, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and methodologies, to aid in the rational design of next-generation DM4-based ADCs.
Core Principles: A Tale of Two Release Mechanisms
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the DM4 payload.[1]
Cleavable linkers are designed to be labile within the tumor microenvironment or inside the cancer cell, responding to specific physiological triggers.[1][2][3] Common cleavage mechanisms include:
-
Protease-sensitive linkers: These often incorporate dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are frequently overexpressed in tumor cells.[4]
-
pH-sensitive linkers: These utilize moieties such as hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1][2]
-
Glutathione-sensitive linkers: These employ disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1][2] A notable example for a DM4 ADC is the SPDB linker (N-succinimidyl 4-(2-pyridyldithio)butyrate).[2]
Non-cleavable linkers , such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and DM4.[1][3] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3][5][6] This process releases the DM4 molecule with an attached amino acid residue from the antibody.[2]
At a Glance: Performance Comparison
The choice of linker technology has profound implications for the performance of a DM4 ADC. The following table summarizes the key characteristics based on available data for maytansinoid-based ADCs.
| Feature | Cleavable Linkers (e.g., SPDB-DM4) | Non-Cleavable Linkers (e.g., SMCC-DM1*) |
| Release Mechanism | Enzymatic (e.g., Cathepsins), pH, or reduction (e.g., Glutathione)[1][2] | Proteolytic degradation of the antibody[2][3][5][6] |
| Released Payload | Intact DM4 | DM4-linker-amino acid complex (e.g., Lysine-MCC-DM1)[2][3] |
| Plasma Stability | Generally lower; stability can be modulated by linker design (e.g., steric hindrance) | Generally higher, leading to reduced premature drug release[1][3][5] |
| Bystander Effect | Yes (if released DM4 is membrane-permeable)[1][2] | Generally no (charged amino acid complex has poor membrane permeability)[6][7] |
| Efficacy | Potentially higher in heterogeneous tumors due to bystander killing | Effective in tumors with high and homogenous antigen expression |
| Toxicity | Potential for off-target toxicity due to premature payload release | Generally a better safety profile due to higher stability[1][6] |
*Data for the non-cleavable linker is primarily based on the widely studied DM1 payload, a close analog of DM4.
Quantitative Data Summary
Direct, head-to-head comparative studies for DM4 with both linker types are limited in publicly available literature. The following tables present representative data for maytansinoid-based ADCs to illustrate the performance differences.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [8] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [8] |
| Cleavable (disulfide) | DM4 | CD56-positive cells | Potent in vitro activity reported | |
| Non-Cleavable (SMCC) | DM1 | HER2+ Breast Cancer | Potent in vitro activity reported | [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[8]
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | Payload | Xenograft Model | Outcome | Reference |
| Cleavable (SPDB) | DM4 | CanAg-positive tumors | Significant antitumor activity | |
| Non-Cleavable (SMCC) | DM1 | HER2+ Breast Cancer | Tumor growth inhibition | [8] |
| Cleavable (Val-Cit) | MMAE | CD30+ Lymphoma | Tumor regression | [8] |
Table 3: Plasma Stability
| Linker Type | Payload | Species | % Intact ADC (after 7 days) | Reference |
| Cleavable (Val-Cit) | MMAE | Mouse | ~50% | [8] |
| Non-Cleavable (SMCC) | DM1 | Rat | >80% | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of DM4 payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for evaluating ADC performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DM4-ADC.
-
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC, a non-targeting control ADC, the unconjugated antibody, and free DM4. Add the treatments to the cells and incubate for a period of 72 to 144 hours.[9]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.[10]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the insoluble formazan crystals.[4][10]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[9]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Plasma Stability Assay (LC-MS based)
-
Objective: To assess the stability of the DM4-ADC and the rate of drug deconjugation in plasma.
-
Methodology:
-
Incubation: Incubate the DM4-ADC in plasma (from various species, e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[11]
-
Sample Collection: At each time point, draw an aliquot of the plasma sample.
-
ADC Capture: Use an affinity capture method (e.g., anti-human Fc antibodies coupled to magnetic beads) to isolate the ADC from the plasma matrix.[5]
-
Analysis of Conjugated ADC: Elute the intact ADC from the beads and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the change in the drug-to-antibody ratio (DAR) over time.[12][13]
-
Analysis of Free Payload: Alternatively, quantify the amount of released DM4 in the plasma supernatant using LC-MS/MS, often with a deuterated internal standard (DM4-d6) for accurate quantification.[7][11]
-
Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released DM4 at each time point to determine the stability profile.
-
Bystander Killing Assay (Co-culture Method)
-
Objective: To evaluate the ability of the released DM4 to kill neighboring antigen-negative cells.
-
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.[4]
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates.[4]
-
ADC Treatment: Treat the co-culture with various concentrations of the DM4-ADC for 72-96 hours.[4]
-
Viability Assessment: Use a method that can selectively measure the viability of the antigen-negative cells. This can be achieved through:
-
Flow Cytometry: Staining with a viability dye and gating on the fluorescently labeled (antigen-negative) population.[14]
-
High-Content Imaging: Imaging the plate and counting the number of viable, fluorescent cells.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture setting indicates a bystander effect.
-
Conclusion
The selection between a cleavable and a non-cleavable linker for a DM4-ADC is a critical decision with no one-size-fits-all answer.[15]
-
Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating tumors with heterogeneous antigen expression.[1] However, this often comes at the cost of lower plasma stability, which can lead to off-target toxicities.[16]
-
Non-cleavable linkers provide enhanced plasma stability, a more favorable safety profile, and are highly effective for tumors with uniform and high antigen expression.[1][15] Their primary limitation is the lack of a bystander effect, as the released DM4-amino acid complex is typically cell-impermeable.[7]
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor biology, and the desired therapeutic index. A thorough evaluation using the experimental protocols outlined in this guide is essential for making an informed decision and developing a successful DM4-based ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DM4-ADCs with Other Tubulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4 against other tubulin inhibitor-based therapies. We delve into the mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data and detailed protocols to inform strategic decisions in oncology drug development.
Tubulin inhibitors remain a cornerstone of ADC technology, leveraging their potent cytotoxic capabilities to induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Among these, DM4, a derivative of maytansine (B1676224), has emerged as a significant payload. This guide offers a comprehensive head-to-head analysis of DM4-ADCs against other prominent tubulin inhibitors, including other maytansinoids like DM1 and auristatins such as Monomethyl Auristatin E (MMAE).
Mechanism of Action: A Tale of Two Microtubule Disruptors
Tubulin inhibitors can be broadly categorized into two main classes based on their mechanism of action: microtubule destabilizers and microtubule stabilizers. DM4, along with other maytansinoids and vinca (B1221190) alkaloids, falls into the category of microtubule destabilizers. These agents inhibit the polymerization of tubulin into microtubules.[1][2] In contrast, taxanes (e.g., paclitaxel) are microtubule stabilizers, which promote tubulin polymerization and prevent microtubule depolymerization.[1]
The cytotoxic payloads of ADCs, such as DM4 and MMAE, are highly potent tubulin polymerization inhibitors.[3][] Once the ADC binds to its target antigen on the cancer cell surface and is internalized, the linker is cleaved, releasing the cytotoxic payload into the cytoplasm.[5] The free payload then binds to tubulin, disrupting the microtubule network, which is crucial for forming the mitotic spindle during cell division. This disruption leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[5][6]
Maytansinoids (like DM1 and DM4) and auristatins (like MMAE) both inhibit tubulin polymerization but bind to different sites on the tubulin dimer.[7] Maytansinoids bind to the maytansine site, while auristatins bind to the vinca alkaloid site.[7] This difference in binding site may contribute to variations in their activity and resistance profiles.
Quantitative Performance Comparison
Direct head-to-head in vitro cytotoxicity data from a single study across multiple cell lines is limited. However, available preclinical in vivo data provides valuable insights into the comparative efficacy of ADCs with different tubulin inhibitor payloads.
In Vitro Cytotoxicity
The cytotoxic potency of DM4-ADCs has been demonstrated in various cancer cell lines, with IC50 values typically in the nanomolar range. For instance, mirvetuximab soravtansine (B3322474), a DM4-ADC targeting folate receptor alpha (FRα), has shown potent and selective cytotoxicity against FRα-positive tumor cells with a 50% inhibitory concentration (IC50) of ≤ 1 nM.[8]
In Vivo Efficacy
A preclinical study using a B7H4-expressing MDA-MB-468 xenograft model of triple-negative breast cancer provided a direct comparison of the in vivo anti-tumor activity of ADCs with MMAE, DM1, or DM4 payloads.[1][9] In this model, a single dose of the B7H4-targeted ADCs conjugated to each of the three tubulin inhibitors resulted in a similar and significant reduction in tumor volume compared to the vehicle or unconjugated antibody controls.[1][9] This suggests comparable in vivo efficacy among these potent tubulin inhibitors when targeting the same antigen in this specific cancer model.[1]
| Payload | Target | Cancer Model | Key Efficacy Finding |
| DM4 | B7H4 | MDA-MB-468 Xenograft (Triple-Negative Breast Cancer) | Similar and significant reduction in tumor volume compared to DM1 and MMAE ADCs.[1] |
| DM1 | B7H4 | MDA-MB-468 Xenograft (Triple-Negative Breast Cancer) | Similar and significant reduction in tumor volume compared to DM4 and MMAE ADCs.[1] |
| MMAE | B7H4 | MDA-MB-468 Xenograft (Triple-Negative Breast Cancer) | Similar and significant reduction in tumor volume compared to DM1 and DM4 ADCs.[1] |
Table 1: Comparative In Vivo Efficacy of Tubulin Inhibitor Payloads
Clinical Performance of a DM4-ADC: Mirvetuximab Soravtansine
Mirvetuximab soravtansine (IMGN853) is an ADC composed of a humanized anti-FRα monoclonal antibody, a cleavable disulfide-containing linker, and the maytansinoid payload DM4.[8][10] Clinical trials in patients with platinum-resistant ovarian cancer have demonstrated its therapeutic potential.
In the single-arm SORAYA trial, mirvetuximab soravtansine was evaluated in patients with FRα-high, platinum-resistant ovarian cancer who had received one to three prior lines of therapy.[11] The study met its primary endpoint with a confirmed objective response rate (ORR) of 32.4% as assessed by the investigator.[11]
| Clinical Trial | ADC | Indication | Key Clinical Outcomes |
| SORAYA (Phase 2) | Mirvetuximab soravtansine (DM4-ADC) | Platinum-Resistant Ovarian Cancer (FRα-high) | Investigator-assessed ORR: 32.4%[11] |
Table 2: Clinical Trial Results for a DM4-ADC
Comparative Toxicity Profiles
The toxicity profiles of ADCs are largely dictated by their cytotoxic payloads. The following table summarizes the key preclinical and clinical toxicities associated with DM1, DM4, and MMAE.
| Payload | Common Adverse Events | Notes |
| DM1 | Thrombocytopenia, hepatotoxicity, gastrointestinal effects.[1] | |
| DM4 | Ocular toxicity (keratopathy).[1] | This is the most common adverse event associated with DM4-conjugated ADCs.[1] |
| MMAE | Neutropenia, peripheral neuropathy.[1] | Hematologic toxicity is a consistent finding. |
Table 3: Comparative Toxicity Profiles of Tubulin Inhibitor Payloads
Ocular toxicity is a well-documented class-effect of DM4-containing ADCs.[5] This is thought to be due to the off-target uptake of the ADC or its metabolites in the eye.
The Bystander Effect
The "bystander effect" refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse and kill neighboring antigen-negative cancer cells.[12] This is a crucial consideration for treating heterogeneous tumors where not all cells express the target antigen. The bystander effect is influenced by the physicochemical properties of the payload, particularly its membrane permeability.[13] DM4 is a membrane-permeable toxin, which is a prerequisite for a strong bystander effect.[14] The choice of linker also plays a critical role, with cleavable linkers being necessary to release the payload in a form that can diffuse out of the cell.[12]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of an ADC.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a DM4-ADC on a cancer cell line.
2. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4-ADC and isotype control ADC
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and control ADC in complete culture medium and add to the wells. Incubate for a period determined by the cell doubling time and payload mechanism (typically 72-120 hours for tubulin inhibitors).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.[15]
1. Objective: To evaluate the anti-tumor efficacy of a DM4-ADC in a mouse xenograft model.
2. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
DM4-ADC, isotype control ADC, and vehicle control
-
Calipers for tumor measurement
3. Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
ADC Administration: Administer the DM4-ADC, control ADC, and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor activity of the ADC.
Conclusion
DM4 is a potent maytansinoid payload that, when incorporated into an ADC, demonstrates significant anti-tumor activity both preclinically and clinically. Head-to-head preclinical data suggests that DM4-ADCs have comparable in vivo efficacy to ADCs utilizing other potent tubulin inhibitors like DM1 and MMAE. The clinical success of mirvetuximab soravtansine highlights the therapeutic potential of DM4-ADCs in solid tumors. However, the distinct toxicity profile, particularly the risk of ocular toxicity, is a critical consideration in the development and clinical application of DM4-based therapies. The ability of DM4 to induce a bystander effect further enhances its therapeutic potential in treating heterogeneous tumors. This guide provides a foundational understanding for researchers to weigh the advantages and disadvantages of utilizing DM4 as a payload in the design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 5. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC: a deadly killer of platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. Mirvetuximab soravtansine in folate receptor alpha (FRα)–high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of DM4-Antibody-Drug Conjugate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by its formulation, which encompasses the choice of linker, the drug-to-antibody ratio (DAR), and the conjugation chemistry. For ADCs utilizing the potent microtubule inhibitor maytansinoid DM4, these parameters dictate the stability of the conjugate in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic window. This guide provides an objective in vivo comparison of different DM4-ADC formulations, supported by preclinical experimental data, to inform the development of next-generation cancer therapeutics.
Comparative Efficacy of DM4-ADC Formulations
The selection of the linker technology is a crucial step in the design of a DM4-ADC. Different linkers can impart distinct pharmacokinetic properties and mechanisms of payload release, which in turn affect anti-tumor activity and toxicity.
A pivotal study in the development of the CD19-targeting ADC, coltuximab ravtansine (SAR3419), evaluated four different linker-payload constructs, each with a DM4 payload and an average DAR of approximately 3.5.[1] The ADC comprising DM4 conjugated to the anti-CD19 antibody via the N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) linker was ultimately selected for clinical development.[1] The SPDB linker is a cleavable disulfide linker designed to release the DM4 payload in the reducing environment of the tumor cell.
In vivo studies using a Ramos human Burkitt's lymphoma xenograft model in mice demonstrated the potent anti-tumor activity of the selected SAR3419 formulation.
Table 1: In Vivo Efficacy of SAR3419 (huB4-SPDB-DM4) in a Ramos Xenograft Model
| Formulation | Dose (Conjugated DM4) | Efficacy Outcome | Source |
| SAR3419 (huB4-SPDB-DM4) | ~50 µg/kg (single dose) | Minimal effective dose | [1] |
| SAR3419 (huB4-SPDB-DM4) | ~100 µg/kg (single dose) | Complete tumor regression in 100% of mice | [1] |
While the publication that describes the selection of the SPDB linker for SAR3419 does not provide a quantitative side-by-side comparison of all four initial linker constructs, the selection of the SPDB linker implies its superior performance in preclinical assessments.[1]
Further preclinical studies have compared DM4-ADCs with next-generation ADCs targeting the same antigen. For instance, SAR3419 was compared with huB4-DGN462, an ADC that uses the same anti-CD19 antibody but is conjugated to a more potent DNA-alkylating payload (DGN462) via a more hydrophilic sulfo-SPDB linker.[2][3][4]
Table 2: Comparative In Vivo Efficacy of an Anti-CD19 DM4-ADC (SAR3419) versus a Novel Anti-CD19 ADC (huB4-DGN462) in a Farage Xenograft Model
| Formulation | Dose (Antibody) | Efficacy Outcome | Source |
| SAR3419 | 2.5 mg/kg (single dose) | Less effective than huB4-DGN462 at a lower dose | [3] |
| SAR3419 | 5 mg/kg (single dose) | Less effective than huB4-DGN462 at a lower dose | [3] |
| huB4-DGN462 | 0.17 mg/kg (single dose) | Significant dose-dependent increase in survival | [2][3] |
| huB4-DGN462 | 1.7 mg/kg (single dose) | >400% increase in survival of tumor-bearing mice | [2][3] |
These results indicate that while the DM4-ADC is effective, altering the payload and linker can lead to significantly enhanced anti-tumor activity.[2][3][4] The improved performance of huB4-DGN462 is attributed to the higher potency of the DGN462 payload and potentially the more hydrophilic nature of the sulfo-SPDB linker.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of in vivo studies. Below are representative protocols for the evaluation of DM4-ADC formulations.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., Ramos for B-cell lymphoma) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[5]
- Immunodeficient mice (e.g., athymic BALB/c or NOD/SCID) are used as hosts.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
2. Tumor Implantation:
- Harvest cultured cancer cells and determine cell viability (e.g., using trypan blue exclusion).[5]
- Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells in 100-200 µL).[5]
- Subcutaneously inject the cell suspension into the flank of each mouse. The cell suspension may be mixed with Matrigel to promote tumor formation.[5]
3. Tumor Growth Monitoring and Group Randomization:
- Monitor the injection sites and palpate for tumor growth up to three times a week.[5]
- Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[7]
4. ADC Administration:
- Administer the DM4-ADC formulations and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses over a set period).[8]
5. Efficacy Assessment:
- Measure tumor volumes (e.g., daily or twice weekly) using calipers.[5]
- Record animal body weights as an indicator of toxicity.[5]
- The study endpoint is typically reached when tumors in the control group reach a specified maximum volume (e.g., 2,000 mm³), at which point animals are humanely euthanized.[5]
- Efficacy is evaluated by comparing tumor growth inhibition between treated and control groups.[8]
Pharmacokinetic Analysis of DM4-ADCs
This protocol describes the general steps for assessing the pharmacokinetic profile of a DM4-ADC.
1. Animal Model and Dosing:
- Use appropriate animal models (e.g., mice or rats) and administer the DM4-ADC, typically via intravenous injection.[9]
2. Sample Collection:
- Collect blood samples at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.).[10]
- Process the blood to obtain plasma for analysis.
3. Bioanalytical Methods:
- Develop and validate sensitive bioanalytical methods to quantify the different components of the ADC in plasma, including:
- Total antibody: Measures both conjugated and unconjugated antibody, typically using an enzyme-linked immunosorbent assay (ELISA).
- Conjugated ADC: Measures the antibody with at least one DM4 molecule attached.
- Unconjugated DM4 and its metabolites: Quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
4. Data Analysis:
- Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life for each analyte.[12]
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological mechanisms.
Caption: Workflow for in vivo efficacy testing of DM4-ADC formulations.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Ramos Xenograft Model | Xenograft Services [xenograft.net]
- 7. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-CD19 antibody-drug conjugate SAR3419 prevents hematolymphoid relapse post induction therapy in preclinical models of pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Cytotoxicity with In Vivo Efficacy of DM4-ADCs: A Comparative Guide
This guide provides a comprehensive analysis of the relationship between the in vitro cytotoxicity and the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload, DM4. For researchers, scientists, and drug development professionals, understanding this correlation is pivotal for the effective screening and advancement of potent ADC candidates from the laboratory to preclinical and clinical settings.
Introduction to DM4-ADCs
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Ravtansine, or DM4, is a potent microtubule-disrupting agent and a derivative of maytansine.[][2] It is frequently used as a payload in ADCs due to its high cytotoxicity, which kills tumor cells at subnanomolar concentrations.[3][4] A critical step in ADC development is establishing whether the promising results from initial in vitro cell-based assays translate into meaningful anti-tumor activity in complex in vivo models. This guide explores that correlation, presenting supporting data, experimental methodologies, and the key factors that influence the transition from a lab bench discovery to a potential therapeutic.
Mechanism of Action of DM4
The efficacy of a DM4-ADC begins with the antibody component binding to a specific target antigen on the surface of a cancer cell. Following this binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the cytotoxic payload.[]
Free DM4 then exerts its potent anti-cancer effect by binding to tubulin, a critical protein for the formation of microtubules.[][7] This binding disrupts microtubule dynamics, inhibiting their assembly and leading to microtubule depolymerization.[][7][8] The disruption of the microtubule network results in cell cycle arrest during the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[4][9]
Experimental Protocols
Reliable and reproducible data are foundational to comparing in vitro and in vivo results. Standardized protocols are crucial for generating high-quality data for ADC characterization.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common way to determine the half-maximal inhibitory concentration (IC50) of an ADC.[10][11]
Detailed Methodology:
-
Cell Seeding: Cancer cells expressing the target antigen are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[11]
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC. The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the ADC. Control wells (untreated cells, blank medium) are included.[11][12]
-
Incubation: The plate is incubated for a period of 72 to 144 hours at 37°C in a 5% CO₂ incubator to allow the ADC to exert its cytotoxic effect.[12][13]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10][12]
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated by plotting the absorbance against the log of the ADC concentration.[10]
In vivo efficacy is most commonly assessed using tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[14][15]
Detailed Methodology:
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[15][16]
-
Tumor Implantation: A predetermined number of human cancer cells (e.g., 2 x 10⁶) are injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[16]
-
ADC Administration: The DM4-ADC is administered to the treatment groups, typically via intravenous injection. Dosing schedules can vary (e.g., a single dose or multiple doses over time). Control groups may receive a vehicle solution or an irrelevant control ADC.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.[15]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. The primary endpoint is often Tumor Growth Inhibition (TGI).
Data Presentation and Comparison
The following tables summarize representative data for DM4-ADCs, illustrating the relationship between in vitro potency and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of Various DM4-ADCs (Note: This is a representative table compiled from multiple sources. Direct comparison between studies should be made with caution due to differing experimental conditions.)
| ADC Target | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| HER2 | BT-474 | High | ~25-80 | [17] |
| HER2 | N87 | High | ~13-50 | [17] |
| HER2 | MDA-MB-361 | Moderate | ~1500-60000 (low DAR) | [17] |
| HER2 | MDA-MB-453 | Low/Moderate | Variable | [17] |
| DDR1 | HT-29 | Positive | Potent Inhibition | [13] |
| DDR1 | SW620 | Negative | No Inhibition | [13] |
| Folate Receptor α | Multiple | Variable | Specific Cytotoxicity | [14] |
| EGFR | HSC-2 | Positive | Highly Active | [18] |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models (Note: This is a representative table. Efficacy is highly dependent on the model, dose, and schedule.)
| ADC Target | Xenograft Model | Dose & Schedule | Outcome | Reference |
| DDR1 | Colon Cancer | Not Specified | Complete Tumor Regression | [13] |
| CD123 | AML | 1-10 mg/kg | Tumor Growth Inhibition | [19] |
| LGALS3BP | Neuroblastoma | 10 mg/kg | Durable Tumor Growth Inhibition | [19][20] |
| Anti-EGFR | HSC-2 | Not Specified | Highly Active | [18] |
| SeriMab-DM4 | Not Specified | 60 µg/kg (payload dose) | Active, DAR 4 > DAR 2 | [21] |
Analysis of the In Vitro-In Vivo Correlation (IVIVC)
While a potent in vitro IC50 is a prerequisite for a successful ADC, it is not always a direct predictor of in vivo efficacy.[22] Several factors can modulate the therapeutic effect in a complex biological system, leading to discrepancies between cell culture and animal model outcomes.
Key Factors Influencing IVIVC:
-
Target Antigen Density: ADCs generally show higher potency against cells with high target expression.[17] However, the absolute number of receptors can influence internalization rates and the total amount of payload delivered, affecting the correlation.
-
Drug-to-Antibody Ratio (DAR): The number of DM4 molecules per antibody can significantly impact both potency and toxicity. A higher DAR may increase in vitro potency but can also lead to faster clearance and higher off-target toxicity in vivo.[21]
-
Linker Stability: The linker's stability in circulation is critical. Premature release of DM4 can cause systemic toxicity, reducing the therapeutic window observed in vivo.[]
-
Tumor Penetration: An ADC must not only reach the tumor but also penetrate the tumor mass to reach all cancer cells. This is a significant challenge in vivo that is not modeled in a 2D cell culture.
-
Bystander Effect: Some DM4-ADCs utilize cleavable linkers, allowing the released, cell-permeable DM4 to diffuse and kill neighboring antigen-negative tumor cells.[4][20][21] This effect enhances in vivo efficacy but is not captured in standard monoculture in vitro assays.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the ADC determine its exposure at the tumor site. Poor PK can lead to low efficacy in vivo despite high in vitro potency.[9]
-
Efflux Pumps: Some cancer cells can develop resistance by overexpressing multidrug resistance (MDR) efflux pumps, which actively remove the payload from the cell, reducing its intracellular concentration and effectiveness. This can be a more significant factor in vivo.[18]
Some studies have attempted to create mathematical models to better predict in vivo outcomes. For instance, the concept of an in vitro and in vivo "tumor static concentration" (TSC) has been developed to establish a more direct correlation by modeling the concentration needed to halt tumor growth.[23][24] Such models have shown a positive correlation, suggesting that in vitro data, when properly modeled, can help differentiate and rank ADCs for their likely in vivo performance.[24]
Conclusion
The correlation between the in vitro cytotoxicity and in vivo efficacy of DM4-ADCs is complex and multifactorial. In vitro assays are indispensable for the initial screening and characterization of ADC candidates, providing a baseline measure of potency and target-specific killing. However, these simplified systems cannot fully recapitulate the intricate environment of a solid tumor within a living organism.
Factors such as ADC pharmacokinetics, linker stability, drug-to-antibody ratio, and the bystander effect play a crucial role in vivo and can significantly alter the outcomes predicted from cell culture experiments. Therefore, while a strong in vitro profile is a necessary starting point, it should be viewed as one piece of a larger puzzle. A comprehensive evaluation using well-designed in vivo models is essential to accurately assess the therapeutic potential of a DM4-ADC and to guide its successful clinical development.
References
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DM4 - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Maytansinoid DM4 Cross-Resistance with Other Chemotherapeutics
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to antibody-drug conjugates (ADCs) and the potential for cross-resistance with other therapies is paramount. This guide provides a detailed comparison of the cross-resistance profiles of cancer cells with acquired resistance to maytansinoid-based ADCs, using experimental data to illuminate the path forward for sequential and combination therapies.
The maytansinoid DM4, a potent microtubule-disrupting agent, is a key cytotoxic payload in a number of ADCs currently in development and clinical use. As with many targeted therapies, the emergence of resistance can limit its long-term efficacy. A critical question for clinicians and drug developers is whether resistance to a DM4-containing ADC will confer resistance to other chemotherapeutic agents. This guide summarizes key findings from preclinical studies that have investigated this question, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological mechanisms.
Cross-Resistance Profiles of Maytansinoid-Resistant Cancer Cells
Studies on breast cancer cell lines made resistant to a trastuzumab-maytansinoid ADC (TM-ADC), which is structurally similar to DM4-containing ADCs, reveal a nuanced cross-resistance landscape. Two key models, 361-TM and JIMT1-TM, were developed through chronic exposure to the TM-ADC and exhibited distinct resistance mechanisms. The 361-TM line showed a significant increase in the drug efflux pump ABCC1 (MRP1), while the JIMT1-TM line had decreased levels of the target antigen, Her2.[1][2]
Despite high levels of resistance to the TM-ADC, both cell lines demonstrated minimal cross-resistance to a range of standard-of-care chemotherapeutics with different mechanisms of action.[1][2] This suggests that acquired resistance to a maytansinoid ADC may not preclude the subsequent use of other cytotoxic agents.
The following tables summarize the in vitro cytotoxicity data (IC50 values) for the parental and TM-ADC resistant cell lines against various chemotherapeutic agents.
Table 1: Cross-Resistance Profile of 361-TM Cells (MRP1 Overexpression)
| Drug Class | Treatment | Parental (IC50, nmol/L) | 361-TM (IC50, nmol/L) | Relative Resistance |
| Tubulin: Depolymerizing | DM1-SMe | 11 | 42 | 3.8 |
| Vinblastine | 2.8 | 2.9 | 1.0 | |
| MMAD | 0.10 | 0.10 | 1.0 | |
| Aur-8254 | 0.44 | 0.42 | 1.0 | |
| Tubulin: Polymerizing | Paclitaxel | 5.7 | 7.8 | 1.4 |
| Docetaxel | 3.8 | 5.2 | 1.4 | |
| DNA: Topoisomerase Inhibitors | Doxorubicin | 170 | 410 | 2.4 |
| Etoposide | 11,000 | 25,000 | 2.3 | |
| Camptothecin | 360 | 290 | 0.8 | |
| DNA: Anti-metabolites | 5-Fluorouracil | 7,500 | 23,000 | 3.1 |
| Gemcitabine | 25 | 27 | 1.1 | |
| DNA: Alkylating | Oxaliplatin | 13,000 | 4,000 | 0.3 |
| Signaling Inhibitors | Her2 Kinase Inhibitor | 2,200 | 470 | 0.2 |
| Rapamycin Analogue | 5,600 | 3,100 | 0.6 |
Data sourced from Loganzo et al., Mol Cancer Ther, 2015.[2]
Table 2: Cross-Resistance Profile of JIMT1-TM Cells (Her2 Downregulation)
| Drug Class | Treatment | Parental (IC50, nmol/L) | JIMT1-TM (IC50, nmol/L) | Relative Resistance |
| Tubulin: Depolymerizing | DM1-SMe | 16 | 55 | 3.4 |
| Vinblastine | 1.5 | 3.5 | 2.3 | |
| MMAD | 0.06 | 0.33 | 5.5 | |
| Aur-8254 | 0.28 | 1.4 | 5.0 | |
| Tubulin: Polymerizing | Paclitaxel | 7.5 | 14 | 1.9 |
| Docetaxel | 2.9 | 3.8 | 1.3 | |
| DNA: Topoisomerase Inhibitors | Doxorubicin | 160 | 350 | 2.2 |
| Etoposide | 4,700 | 13,000 | 2.8 | |
| Camptothecin | 69 | 160 | 2.3 | |
| DNA: Anti-metabolites | 5-Fluorouracil | 45,000 | 36,000 | 0.8 |
| Gemcitabine | 22 | 18 | 0.8 | |
| DNA: Alkylating | Oxaliplatin | 30,000 | 21,000 | 0.7 |
| Signaling Inhibitors | Her2 Kinase Inhibitor | 1,000 | 1,300 | 1.3 |
| Rapamycin Analogue | 24,000 | 23,000 | 1.0 |
Data sourced from Loganzo et al., Mol Cancer Ther, 2015.[2]
Experimental Protocols
The following section details the methodologies used to generate the maytansinoid-resistant cell lines and assess their cross-resistance to other chemotherapeutic agents, as described in the cited literature.
Generation of Resistant Cell Lines
The trastuzumab-maytansinoid ADC (TM-ADC) resistant cell lines were developed by exposing parental breast cancer cell lines (MDA-MB-361-DYT2 and JIMT1) to multiple cycles of the TM-ADC at their respective IC80 concentrations.[1][2] The treatment protocol was designed to mimic clinical dosing schedules, involving a 3-day exposure to the ADC followed by a recovery period of 4 to 11 days without the drug.[3] This cyclical treatment was continued for approximately 1.5 to 3 months until significant resistance was observed.[2][3]
References
Evaluating the Bystander Killing Potential of DM4 Versus Other Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression is varied. The efficacy of the bystander effect is largely dictated by the physicochemical properties of the ADC's payload, especially its ability to permeate cell membranes. This guide provides a comparative analysis of the bystander killing potential of the maytansinoid payload DM4 against other commonly used payloads, supported by experimental data and detailed methodologies.
The Mechanism of Bystander Killing
The bystander effect of an ADC is a multi-step process that results in the elimination of neighboring, antigen-negative (Ag-) cells, thereby enhancing the therapeutic efficacy of the ADC.[1] This process is initiated when the ADC binds to a specific antigen on the surface of a cancer cell (Ag+). Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[1][]
Once inside the cell, the ADC is trafficked to the lysosomes, where the linker connecting the antibody to the cytotoxic payload is cleaved.[1] For a bystander effect to occur, the released payload must be able to diffuse across the lysosomal and cellular membranes to enter the cytoplasm and subsequently exit the cell.[1][] These membrane-permeable payloads can then penetrate adjacent tumor cells, regardless of their antigen expression status, and induce cytotoxicity.[1][][3] Payloads that are highly polar or charged struggle to cross cell membranes, thus limiting or preventing a bystander effect.[4]
The chemical nature of the linker is also a pivotal factor. Cleavable linkers, such as disulfide or peptide-based linkers, are designed to release the payload within the tumor microenvironment or inside the target cell, a prerequisite for bystander killing.[5] In contrast, non-cleavable linkers typically release the payload as an amino acid conjugate after lysosomal degradation, which is often charged and membrane-impermeable, thus abrogating the bystander effect.[6]
Visualizing the Bystander Effect Pathway
The following diagram illustrates the key steps involved in the ADC-mediated bystander killing of tumor cells.
Caption: Mechanism of ADC-mediated bystander killing.
Comparative Analysis of ADC Payloads
The bystander killing potential of an ADC payload is intrinsically linked to its physicochemical properties, primarily its membrane permeability. Payloads can be broadly categorized based on their ability to induce a bystander effect. DM4, a potent microtubule-inhibiting maytansinoid, is considered a membrane-permeable toxin and is thus capable of a strong bystander effect.[5] Other payloads with significant bystander activity include MMAE, deruxtecan (B607063) (DXd), and SN-38.[3][4][7] In contrast, payloads like MMAF, which is more hydrophilic, exhibit limited membrane permeability and consequently have a minimal bystander effect.[6]
Quantitative Data on Bystander Killing Potential
The following tables summarize available data on the properties and bystander killing potential of DM4 and other common ADC payloads. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, the data presented is compiled from various sources.
Table 1: Physicochemical Properties and Bystander Potential of ADC Payloads
| Payload | Class | Mechanism of Action | Membrane Permeability | Expected Bystander Effect |
| DM4 | Maytansinoid | Microtubule Inhibitor | High | Strong |
| MMAE | Auristatin | Microtubule Inhibitor | High | Strong |
| MMAF | Auristatin | Microtubule Inhibitor | Low | Minimal to None |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | DNA Damage | High | Strong |
| SN-38 | Topoisomerase I Inhibitor | DNA Damage | High | Strong |
| DM1 | Maytansinoid | Microtubule Inhibitor | Moderate | Moderate |
Note: The classification of bystander effect is based on qualitative and semi-quantitative data from multiple preclinical studies.
Table 2: Comparative in vitro Cytotoxicity and Bystander Killing
| ADC Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture IC50 on Ag- cells (nM) | Observation | Reference |
| T-DXd | SK-BR-3 (HER2+) | U-87MG (HER2-) | Significant cytotoxicity observed | Strong bystander effect | [8] |
| T-DM1 | SK-BR-3 (HER2+) | U-87MG (HER2-) | No significant cytotoxicity | No bystander effect | [8] |
| cAC10-vcMMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not explicitly stated, but led to tumor regression in admixed models | Potent bystander killing in vivo | [6] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not explicitly stated, but failed to mediate bystander killing in vivo | Lack of bystander killing in vivo | [6] |
| T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | IC50 ~350 nM in monoculture; killing enhanced in co-culture | Bystander effect increases with higher Ag+ to Ag- ratio | [1] |
Note: IC50 values are highly dependent on the specific cell lines, experimental setup, and duration of the assay. The data above illustrates the principle of bystander killing rather than providing a direct quantitative comparison across different payloads from a single study.
Experimental Protocols for Evaluating Bystander Effect
Standardized in vitro assays are essential for quantifying and comparing the bystander killing potential of different ADC payloads. The two most common methods are the co-culture bystander assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Experimental Workflow:
Caption: Workflow for the in vitro co-culture bystander assay.
Detailed Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the free payload but does not express the target antigen. To facilitate quantification, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[1]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of ADC concentrations. The chosen concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[1][4]
-
Include an isotype control ADC (a non-binding antibody conjugated to the same payload) to control for non-specific uptake and killing.
-
-
Incubation and Analysis:
-
Incubate the cells for a sufficient period to allow for ADC processing, payload release, and induction of cell death (typically 72 to 120 hours).
-
Quantify the viability of the Ag- cell population. If using fluorescently labeled Ag- cells, this can be done using a fluorescence plate reader or by flow cytometry.[1]
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill Ag- cells.
Experimental Workflow:
Caption: Workflow for the conditioned medium transfer assay.
Detailed Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the cell culture supernatant (conditioned medium).
-
Process the supernatant by centrifugation and/or filtration to remove cells and debris.
-
-
Treat Antigen-Negative Cells:
-
Seed Ag- cells in a separate plate.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a suitable duration (e.g., 72 hours).
-
Measure the viability of the Ag- cells using a standard method like an MTT assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by the released payload.
-
Conclusion
The bystander killing potential is a key differentiator for ADC payloads and a critical consideration in ADC design, particularly for solid tumors with heterogeneous antigen expression. DM4, being a membrane-permeable maytansinoid, demonstrates a potent bystander effect, comparable to other highly permeable payloads like MMAE and DXd. In contrast, more hydrophilic payloads such as MMAF are largely confined to the target cell, resulting in minimal bystander killing.
The selection of an appropriate payload should be guided by the therapeutic indication. For tumors with uniform antigen expression, a payload with limited bystander effect might be desirable to minimize off-target toxicity. However, for heterogeneous tumors, a payload with a robust bystander effect, such as DM4, is likely to offer a significant therapeutic advantage. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the bystander killing potential of different ADC payloads, enabling a more informed and rational approach to ADC development.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of DM4 and DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most clinically significant payloads are the maytansinoids, with DM1 and DM4 being two prominent examples. Understanding the pharmacokinetic (PK) profiles of ADCs carrying these payloads is critical for optimizing their therapeutic index—maximizing efficacy while minimizing toxicity. This guide provides an objective comparison of the pharmacokinetics of DM4 and DM1 ADCs, supported by experimental data and detailed methodologies.
Executive Summary
Both DM1 and DM4 are highly potent microtubule-inhibiting agents that, when conjugated to an antibody, exhibit complex pharmacokinetic behaviors influenced by the antibody, the linker, and the payload itself. While both payloads create ADCs with PK profiles largely driven by the antibody component, subtle differences in their properties and the linkers used for conjugation can impact stability, clearance, and metabolism. This can ultimately influence both the efficacy and the safety profile of the ADC. Generally, ADCs are characterized by low clearance and long half-lives, but factors such as the drug-to-antibody ratio (DAR) can significantly alter these parameters.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative DM1 and DM4 ADCs from clinical studies. It is important to note that direct head-to-head comparisons are challenging due to variations in the antibody, linker, target antigen, and patient populations across different clinical trials.
Table 1: Clinical Pharmacokinetics of Ado-Trastuzumab Emtansine (T-DM1)
| Parameter | Value | Reference(s) |
| Payload | DM1 | [1][2] |
| Linker | Non-cleavable (SMCC) | [3] |
| Antibody | Trastuzumab | [1][2] |
| Indication | HER2-positive Metastatic Breast Cancer | [1][2] |
| Clearance (CL) | 0.676 L/day | [1][2] |
| Volume of Distribution (Vc) | 3.127 L | [1][2] |
| Terminal Half-life (t½) | ~3.94 days | [1][2] |
| Cmax (Cycle 1) | 74.4 ± 10.1 µg/mL | [4] |
| AUCinf (Cycle 1) | 338 ± 69.5 µg*day/mL | [4] |
Table 2: Clinical Pharmacokinetics of a Representative DM4 ADC (SAR3419)
Detailed quantitative pharmacokinetic data for SAR3419 from publicly available sources is limited. The following information is based on general findings from clinical trials.
| Parameter | Value/Observation | Reference(s) |
| Payload | DM4 | [5] |
| Linker | Cleavable (disulfide) | [6] |
| Antibody | Hu-anti-CD19 mAb | [5] |
| Indication | Relapsed/Refractory B-cell Non-Hodgkin's Lymphoma | [5] |
| General PK Profile | The PK profile was evaluated to determine maximum tolerated dose and safety. | [5] |
| Note | Maytansinoid ADCs, including those with DM4, have shown a trend towards higher maximum tolerated doses compared to auristatin-based ADCs. | [6] |
Key Factors Influencing DM1 and DM4 ADC Pharmacokinetics
The pharmacokinetics of ADCs are multifaceted. Key determinants include:
-
Antibody Backbone: The monoclonal antibody is the primary driver of the ADC's long circulation half-life and distribution.[7] The interaction with the neonatal Fc receptor (FcRn) is crucial for protecting the ADC from degradation.
-
Linker Chemistry: The stability of the linker connecting the payload to the antibody is critical. Non-cleavable linkers, like the one used in T-DM1, generally result in more stable ADCs in circulation, with payload release occurring after internalization and lysosomal degradation of the antibody.[8] Cleavable linkers, often used with DM4, are designed to release the payload in the tumor microenvironment or intracellularly through specific mechanisms (e.g., reduction of disulfide bonds).[6] The stability of the linker can impact the clearance of the ADC.[7]
-
Drug-to-Antibody Ratio (DAR): The number of payload molecules per antibody can significantly affect pharmacokinetics. Higher DARs can lead to faster clearance, particularly for maytansinoid ADCs.[7] This is often associated with increased hydrophobicity of the ADC, leading to enhanced uptake by the liver.
-
Payload Properties: While conjugated to the antibody, the physicochemical properties of DM1 and DM4 have a lesser impact on the overall ADC PK. However, upon release, the free payload's own pharmacokinetic and pharmacodynamic properties become important for both on-target efficacy and off-target toxicity.
Experimental Methodologies
Accurate characterization of ADC pharmacokinetics requires robust bioanalytical methods to quantify the different forms of the drug in biological matrices.
1. Quantification of Total Antibody
-
Method: Ligand-Binding Assay (LBA), typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
Coating: Microtiter plates are coated with the target antigen or an anti-human IgG antibody.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of the unconjugated antibody, are added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the antibody portion of the ADC is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of total antibody present.
-
Readout: The absorbance is measured using a plate reader, and the concentration is determined by interpolating from the standard curve.
-
2. Quantification of Conjugated ADC
-
Method: Ligand-Binding Assay (LBA) or a hybrid method combining LBA with Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol Outline (LBA):
-
Capture: An antibody that specifically binds to the payload (e.g., anti-DM1 or anti-DM4 antibody) is used to coat the microtiter plate.
-
Sample Incubation: Plasma or serum samples and a standard curve of the ADC are added.
-
Detection: A labeled anti-human IgG antibody is used for detection.
-
Readout: Similar to the total antibody ELISA, the signal is proportional to the concentration of the conjugated ADC.
-
3. Quantification of Unconjugated (Free) Payload
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol Outline:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) to remove the bulk of proteins. An internal standard (e.g., a deuterated version of the payload) is added to correct for matrix effects and processing variations.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system to separate the free payload from other components in the matrix.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration from a standard curve prepared in the same biological matrix.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Maytansinoid Payloads
Both DM1 and DM4 exert their cytotoxic effects by inhibiting microtubule polymerization. Upon internalization of the ADC and release of the payload, DM1 or DM4 binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of action of DM1/DM4 ADCs.
Experimental Workflow for Preclinical Pharmacokinetic Studies
A typical workflow for assessing the pharmacokinetics of a novel DM1 or DM4 ADC in a preclinical setting, such as in rodents, is outlined below.
Caption: Preclinical ADC pharmacokinetic study workflow.
Conclusion
The pharmacokinetics of DM1 and DM4 ADCs are complex and influenced by a multitude of factors. While both payloads have demonstrated significant clinical potential, the choice between them, along with the selection of the appropriate antibody and linker technology, must be carefully considered in the context of the specific target and indication. The data and methodologies presented in this guide provide a framework for researchers and drug developers to better understand and compare the pharmacokinetic properties of these important classes of antibody-drug conjugates, ultimately aiding in the design of more effective and safer cancer therapies.
References
- 1. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maytansinoid DM4: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Maytansinoid DM4, a highly potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.
This compound and all materials contaminated with it are classified as hazardous cytotoxic waste. Due to its high potency, standard chemical degradation methods in a laboratory setting are not recommended without a specifically validated protocol. The primary and recommended method of disposal is through incineration by a licensed hazardous waste management provider.
Core Disposal Protocol
All waste contaminated with this compound, including solid and liquid waste, must be segregated, clearly labeled, and disposed of in accordance with institutional and local regulations for hazardous waste.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling DM4 waste.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling powdered forms or creating aerosols. | Prevents inhalation of airborne particles. |
Waste Segregation and Collection
Proper segregation of DM4-contaminated waste at the point of generation is critical to prevent cross-contamination and ensure safe handling.
| Waste Type | Collection and Labeling Procedure |
| Solid Waste | - Items: Contaminated gloves, gowns, bench paper, pipette tips, vials, etc. - Procedure: Place directly into a designated, leak-proof, and puncture-resistant hazardous waste container lined with a yellow chemotherapy waste bag. - Labeling: The container must be clearly labeled with "Hazardous Cytotoxic Waste," "this compound," and the appropriate hazard symbols. |
| Liquid Waste | - Items: Unused solutions of DM4, contaminated solvents, and aqueous solutions. - Procedure: Collect in a designated, sealed, and shatter-resistant hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. - Labeling: The container must be clearly labeled with "Hazardous Cytotoxic Liquid Waste," "this compound," and the appropriate hazard symbols. |
| Sharps Waste | - Items: Contaminated needles, syringes, and other sharp objects. - Procedure: Dispose of immediately in a designated, puncture-proof sharps container specifically for cytotoxic waste. - Labeling: The container must be clearly labeled as "Cytotoxic Sharps Waste." |
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill of this compound, immediate action is required to contain the spill and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads from a chemotherapy spill kit.
-
Solids: Gently cover with damp absorbent pads to avoid generating airborne dust.
-
-
Decontaminate the Area:
-
Work from the outer edge of the spill towards the center.
-
Use a deactivating solution if one has been approved and validated by your institution's EHS department. Otherwise, use a detergent solution followed by a thorough rinse with water.
-
All materials used for cleanup must be disposed of as hazardous cytotoxic waste.
-
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department immediately.
Disclaimer: This document provides general guidance. Always consult and adhere to your institution's specific protocols and local, state, and federal regulations for hazardous waste management. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific operational questions.
Safeguarding Your Research: A Comprehensive Guide to Handling Maytansinoid DM4
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Maytansinoid DM4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work in the laboratory. This compound is a highly potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) and requires meticulous handling to protect personnel and maintain experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE based on safety data sheets and best practices for handling cytotoxic compounds.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides an extra layer of protection against contamination. Allows for safe removal of the outer glove if compromised. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. Should fasten in the back.[1] | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects the eyes from splashes or aerosols of the hazardous material.[1] |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powdered form of the compound.[1] | Prevents inhalation of airborne particles of the cytotoxic agent.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Protects personal footwear from contamination and prevents the spread of the compound outside the laboratory.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow is critical to minimize exposure risk and ensure the accuracy of experimental results. The following diagram and protocol outline the key stages of handling this compound, from preparation to post-handling decontamination.
Caption: A high-level workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of this compound
Accurate preparation of DM4 solutions is crucial for experimental validity and safety. The following is a general protocol for reconstitution. Note that specific solvents and concentrations will be dictated by your experimental design.
-
Preparation: Ensure all necessary equipment, including a calibrated analytical balance, appropriate solvent (e.g., DMSO), and a vortex mixer, are located within a designated containment area, such as a chemical fume hood.[1]
-
Weighing: Carefully weigh the required amount of this compound powder. Take precautions to avoid the creation of dust.[1][2]
-
Dissolution: Add the appropriate volume of solvent to the vial containing the DM4 powder.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.[1]
-
Storage: Store the reconstituted solution as recommended on the product's data sheet, often at -20°C or -80°C, protected from light.[2][3]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure. All waste generated from handling DM4 is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Key Disposal Steps:
-
Segregation: All items that have come into contact with DM4, including gloves, gowns, shoe covers, pipette tips, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.
-
Containerization: Use designated "cytotoxic waste" or "chemotherapy waste" containers. These are typically yellow or marked with the appropriate biohazard symbol.
-
Decontamination of Spills: In the event of a spill, cordon off the area immediately. Wear full PPE to clean the spill. Absorb the spill with appropriate materials. Decontaminate the area with a suitable agent, such as a sodium hydroxide (B78521) solution, followed by a water rinse.[3] All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
-
Final Disposal: Cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company. Do not mix cytotoxic waste with general laboratory trash.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely work with this compound, advancing the frontiers of cancer therapy while ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
